3,3'-Dithiobis(1H-1,2,4-triazole)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2/c1-5-3(9-7-1)11-12-4-6-2-8-10-4/h1-2H,(H,5,7,9)(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQRBNVXOJWPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SSC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163871 | |
| Record name | 3,3'-Dithiobis(1H-1,2,4-triazole) | |
| Source | EPA DSSTox | |
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Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14804-01-4 | |
| Record name | 5,5′-Dithiobis[1H-1,2,4-triazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dithiobis(1H-1,2,4-triazole) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dithiobis(1H-1,2,4-triazole) | |
| Source | EPA DSSTox | |
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| Record name | 3,3'-dithiobis(1H-1,2,4-triazole) | |
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| Record name | 3,3'-Dithiobis(1H-1,2,4-triazole) | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZV4ZW59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Physicochemical Properties of 3,3'-Dithiobis(1H-1,2,4-triazole): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide derivative of the heterocyclic compound 1H-1,2,4-triazole. The 1,2,4-triazole nucleus is a key structural motif found in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antifungal, and anticancer effects. The incorporation of a disulfide linkage can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of 3,3'-Dithiobis(1H-1,2,4-triazole), detailed experimental protocols for their determination, and an exploration of its potential biological mechanisms of action based on related structures.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 3,3'-Dithiobis(1H-1,2,4-triazole) is summarized below.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₄H₄N₆S₂ | PubChem[1] |
| Molecular Weight | 200.24 g/mol | PubChem[1] |
| Melting Point | 179-183 °C (with decomposition) | ChemicalBook |
| Boiling Point (Predicted) | 578.1 ± 33.0 °C | ChemicalBook |
| Density (Predicted) | 1.83 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 7.60 ± 0.20 | ChemicalBook |
| LogP (Calculated) | 0.8 | PubChem[1] |
| CAS Number | 14804-01-4 | PubChem[1] |
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of scientific data. While specific experimental details for all properties of 3,3'-Dithiobis(1H-1,2,4-triazole) are not extensively reported in publicly available literature, this section outlines standard methodologies for the synthesis and characterization of this and similar compounds.
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
The synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) typically involves the oxidation of its corresponding thiol precursor, 1H-1,2,4-triazole-3-thiol.
Protocol:
-
Dissolution: Dissolve 1H-1,2,4-triazole-3-thiol in an appropriate aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide, with stirring until a clear solution is obtained.
-
Oxidation: To the stirred solution, add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a solution of iodine (I₂), dropwise at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Precipitation: Continue stirring for a specified period (e.g., 2-4 hours) until the reaction is complete. The product, 3,3'-Dithiobis(1H-1,2,4-triazole), will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any remaining salts and impurities, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).
Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are reported to confirm the molecular structure.[2]
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets. The absorption bands corresponding to specific functional groups (e.g., N-H, C=N, C-S) are identified to verify the structure.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.[3]
-
Solubility Determination
The solubility of a compound in various solvents is a critical parameter for its formulation and biological testing.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be selected, such as water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Equilibrium Solubility Method (Shake-Flask):
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
-
LogP Determination (Partition Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Protocol (RP-HPLC Method):
-
Chromatographic System: Utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[4][5]
-
Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4).[6]
-
Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system for each mobile phase composition and record their retention times (t_R).
-
Sample Analysis: Inject a solution of 3,3'-Dithiobis(1H-1,2,4-triazole) under the same conditions and determine its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Extrapolate the log k values to 100% aqueous phase (log k_w) by plotting log k versus the percentage of the organic modifier in the mobile phase.
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log k_w values.
-
Determine the LogP of 3,3'-Dithiobis(1H-1,2,4-triazole) by interpolating its log k_w value on the calibration curve.[7]
-
Workflow for LogP determination by RP-HPLC.
Potential Biological Activity and Mechanisms of Action
While specific biological data for 3,3'-Dithiobis(1H-1,2,4-triazole) is limited, the broader class of 1,2,4-triazole derivatives and organic disulfides are known to possess significant biological activities.
Antimicrobial and Antifungal Activity
Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes. For instance, azole antifungals are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, leading to disruption of the fungal cell membrane. The presence of the dithiobis moiety could also contribute to the antimicrobial effect through redox cycling or interaction with thiol-containing enzymes in microorganisms.
Anticancer Activity
Derivatives of 1,2,4-triazole have been extensively investigated for their anticancer properties. The potential mechanisms of action are diverse and can include:
-
Enzyme Inhibition: Inhibition of kinases, which are often dysregulated in cancer cells, can disrupt signaling pathways involved in cell proliferation and survival.
-
DNA Interaction: Some heterocyclic compounds can intercalate into DNA or bind to its grooves, interfering with DNA replication and transcription, ultimately leading to apoptosis of cancer cells.
-
Induction of Oxidative Stress: The disulfide bond can undergo reduction in the cellular environment, leading to the formation of reactive thiol radicals. This can disrupt the cellular redox balance and induce oxidative stress, which can be selectively toxic to cancer cells that often have a compromised antioxidant defense system.
Potential anticancer mechanisms of action.
Conclusion
3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of interest due to its structural relation to a class of compounds with proven pharmacological relevance. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides the foundational knowledge and standard methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity and mechanism of action, which will be crucial for assessing its potential in drug development. The information and protocols presented herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug discovery.
References
- 1. 3,3'-Dithiobis(1H-1,2,4-triazole) | C4H4N6S2 | CID 84653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. asianpubs.org [asianpubs.org]
- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,3'-Dithiobis(1H-1,2,4-triazole): Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule of interest in medicinal chemistry and materials science due to its unique structural and electronic properties.
Chemical Structure and Properties
3,3'-Dithiobis(1H-1,2,4-triazole) is a symmetrical molecule consisting of two 1H-1,2,4-triazole rings linked by a disulfide bridge (-S-S-) at the C3 position. The 1,2,4-triazole rings are five-membered aromatic heterocycles containing three nitrogen atoms and two carbon atoms. The disulfide linkage imparts specific geometric constraints and redox activity to the molecule. The nitrogen atoms of the triazole rings and the sulfur atoms of the disulfide bridge are potential coordination sites, making this compound a versatile ligand in coordination chemistry.[1]
Key Structural Features:
-
Molecular Formula: C₄H₄N₆S₂[2]
-
IUPAC Name: 5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole[2]
-
Structure: A disulfide bond connects two 1H-1,2,4-triazole heterocyclic units.[1]
Physicochemical Data
The quantitative data for 3,3'-Dithiobis(1H-1,2,4-triazole) and its key precursor are summarized below.
| Property | 3,3'-Dithiobis(1H-1,2,4-triazole) | 1H-1,2,4-triazole-3-thiol (Precursor) |
| CAS Number | 14804-01-4 | 3179-31-5 |
| Molecular Formula | C₄H₄N₆S₂ | C₂H₃N₃S |
| Molecular Weight | 200.24 g/mol | 101.12 g/mol |
| Melting Point | 179-183 °C (decomposes) | 220–222 °C |
| Synthesis Yield | Not explicitly reported (typically high) | 72–81% |
Note: Yield for the final product is not explicitly detailed in the surveyed literature but oxidative coupling of thiols to disulfides is generally a high-yielding reaction.
Synthesis Pathway
The predominant and most efficient synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) is a two-step process. The first step involves the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol, which is then subjected to oxidative dimerization to form the final disulfide product.
Experimental Protocols
Detailed methodologies for the two key stages of the synthesis are provided below.
Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol (Precursor)
This procedure follows a well-established two-part synthesis from thiosemicarbazide.
Part A: Preparation of 1-Formyl-3-thiosemicarbazide
-
Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid. Swirl the mixture until the solid dissolves.
-
Continue heating for an additional 30 minutes, during which the product will begin to crystallize.
-
Add 600 mL of boiling water to the mixture to form a milky solution and filter it through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the crystalline 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.
-
Yield: 170–192 g (71–81%)
-
Melting Point: 177–178 °C (with decomposition)
-
Part B: Cyclization to 1,2,4-Triazole-3(5)-thiol
-
Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Carefully add 150 mL of concentrated hydrochloric acid to acidify the mixture.
-
Cool the reaction mixture in an ice bath for 2 hours to allow the thiol product to precipitate.
-
Collect the crude product by suction filtration.
-
For purification, dissolve the thiol in 300 mL of boiling water and filter the hot solution.
-
Cool the filtrate in an ice bath for 1 hour to recrystallize the product.
-
Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry overnight.
-
Yield: 108–123 g (72–81%)
-
Melting Point: 220–222 °C
-
Step 2: Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) (Oxidative Dimerization)
This representative protocol describes the oxidation of the thiol precursor to the final disulfide product using a mild oxidizing agent.
Experimental Workflow
Protocol:
-
Dissolve 10.1 g (0.1 mol) of 1H-1,2,4-triazole-3-thiol in 100 mL of 1M sodium hydroxide solution with stirring until a clear solution is obtained.
-
Cool the solution in an ice bath to maintain a temperature between 0-5 °C.
-
Slowly add 11 mL of 30% hydrogen peroxide (H₂O₂) solution dropwise to the stirred solution. The rate of addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Slowly acidify the reaction mixture to a pH of approximately 4-5 with 2M hydrochloric acid. A white precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with cold water (2 x 50 mL) to remove any remaining salts.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Expected Yield: High
-
Melting Point: 179-183 °C (decomposes)
-
Disclaimer: The experimental protocols are provided for informational purposes only. All laboratory work should be conducted in a controlled environment with appropriate safety precautions by trained professionals.
References
An In-depth Technical Guide to the Tautomeric Forms and Stability of 3,3'-Dithiobis(1H-1,2,4-triazole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Dithiobis(1H-1,2,4-triazole), a disulfide-linked dimer of the pharmacologically relevant 1,2,4-triazole-3-thiol, presents a compelling case for the study of tautomerism and structural stability. This technical guide provides a comprehensive overview of the known tautomeric forms of this compound, delves into its stability based on available crystallographic and computational data, and outlines key experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of triazole derivatives and their potential applications in drug development and materials science.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a thione or thiol group at the 3-position imparts the potential for tautomerism, a phenomenon that significantly influences the molecule's physicochemical properties, reactivity, and biological interactions. The oxidative dimerization of 1H-1,2,4-triazole-3-thiol yields 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule with multiple potential tautomeric forms due to the two triazole rings. Understanding the relative stability of these tautomers is critical for predicting its behavior in different environments and for the rational design of novel derivatives.
Tautomeric Forms of 3,3'-Dithiobis(1H-1,2,4-triazole)
The presence of two 1,2,4-triazole rings, each capable of existing in different tautomeric forms, gives rise to three principal tautomers for the dimeric structure: the 1H,1'H-tautomer, the 1H,4'H-tautomer, and the 4H,4'H-tautomer.
While comprehensive computational studies on the relative energies of these specific tautomers are not extensively reported in the literature, studies on the monomeric 1,2,4-triazole-3-thione consistently indicate that the thione form (analogous to the N-H tautomers) is generally more stable than the thiol form in the gas phase.[1]
Stability Analysis
The stability of the different tautomeric forms can be inferred from both experimental and theoretical data.
Crystallographic Evidence
X-ray crystallographic analysis of a synthesized sample of 3,3'-Dithiobis(1H-1,2,4-triazole) has unequivocally identified the solid-state structure as the Bis(4H-1,2,4-triazol-3-yl)disulfane tautomer, which corresponds to the 4H,4'H-form.[2][3] This indicates that in the crystalline phase, this particular tautomer is the most stable arrangement. The molecule possesses a crystallographically imposed twofold axis, and intermolecular N—H⋯N hydrogen bonds link the molecules into chains.[2][3]
| Crystallographic Data for 4H,4'H-tautomer | |
| Molecular Formula | C4H4N6S2[2][3] |
| Molecular Weight | 200.25 g/mol [2][3] |
| Crystal System | Monoclinic[2][3] |
| Space Group | C2/c[3] |
This data provides a concrete reference point for the most stable tautomer in the solid state.
Computational Chemistry Insights
While specific computational studies for 3,3'-Dithiobis(1H-1,2,4-triazole) are limited, extensive research on the parent 1,2,4-triazoline-3-thione shows a clear preference for the thione tautomer in the gas phase.[4] This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C-S single bond and S-H bond of the thiol form. It is reasonable to extrapolate that the dithiobis compound would also favor the thione-like N-H tautomers (1H,1'H, 1H,4'H, and 4H,4'H) over any potential dithiol form. Further computational studies are warranted to quantify the relative energies of the three primary N-H tautomers in both the gas phase and in solution.
Experimental Protocols
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
The primary synthetic route to 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidation of 1H-1,2,4-triazole-3-thiol.
Detailed Protocol:
A common procedure involves the reaction of 3-mercapto-1H-1,2,4-triazole with sodium hydroxide in ethanol.[2][3]
-
Dissolution: Dissolve 3-mercapto-1H-1,2,4-triazole in ethanol.
-
Base Addition: Add a solution of sodium hydroxide.
-
Reflux: The mixture is refluxed at approximately 353 K (80 °C) for several hours (e.g., five hours).[2]
-
Acidification and Isolation: After cooling to room temperature, the solution is acidified with a strong acid such as HCl.[2] The product precipitates and can be collected by filtration.
-
Crystallization: Colorless crystals can be obtained by slow evaporation of the solvent.[2]
Spectroscopic Characterization
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic bands for the triazole ring and the N-H group. For related 1,2,4-triazole-3-thiones, the following absorptions are typical:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3200 - 3100 |
| C-H stretch (aromatic) | ~3050 |
| C=N stretch | 1600 - 1550 |
| C-N stretch | 1420 - 1300 |
| C-S stretch | ~700 |
The absence of a prominent S-H stretching band around 2600-2550 cm⁻¹ would support the presence of the thione tautomers.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a solvent like DMSO-d₆, a broad singlet corresponding to the N-H proton is expected in the downfield region (typically >10 ppm). A singlet for the C-H proton of the triazole ring should also be observed. The chemical shift of the N-H proton will be indicative of the specific tautomer present in solution.
-
¹³C NMR: The spectrum will show two signals for the carbon atoms of the triazole ring. The chemical shift of the carbon atom attached to the sulfur (C3) will be particularly informative in distinguishing between thione and thiol forms.
Biological Activity and Signaling Pathways
While numerous derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific studies on the biological evaluation and signaling pathways of 3,3'-Dithiobis(1H-1,2,4-triazole) are not extensively documented in the public domain.[5][6] The disulfide linkage is a known pharmacophore that can be cleaved under reductive conditions in biological systems, potentially releasing the monomeric 1H-1,2,4-triazole-3-thiol, which may then exert its biological effects. Further research is needed to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of significant interest due to the interplay of its disulfide linkage and the tautomeric nature of its constituent triazole rings. Crystallographic data confirms the 4H,4'H-tautomer as the most stable form in the solid state. While detailed quantitative data on the relative stabilities of all tautomers in different phases is still needed, the established preference for the thione form in related monomers provides a strong basis for further investigation. The straightforward synthesis via oxidation of the corresponding thiol allows for its accessibility for further studies. This technical guide consolidates the current knowledge on this compound and highlights the areas where further research, particularly in computational stability analysis and biological evaluation, is required to fully unlock its potential.
References
- 1. ijsr.net [ijsr.net]
- 2. Bis(4H-1,2,4-triazol-3-yl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,3'-Dithiobis(1H-1,2,4-triazole)
Introduction
3,3'-Dithiobis(1H-1,2,4-triazole) is a heterocyclic compound featuring two 1,2,4-triazole rings linked by a disulfide bridge. The 1,2,4-triazole moiety is a cornerstone in the development of pharmaceuticals and energetic materials due to its unique chemical properties and thermal resilience. The inclusion of a disulfide bond introduces a potentially labile linkage that can significantly influence the molecule's thermal stability and decomposition mechanism. Understanding these characteristics is paramount for the safe handling, storage, and application of this compound, particularly in drug development where thermal stability can impact shelf-life and formulation processes. This technical guide provides a comprehensive overview of the anticipated thermal properties and decomposition behavior of 3,3'-Dithiobis(1H-1,2,4-triazole).
Molecular Structure and Properties
-
IUPAC Name: 3,3'-Disulfanediylbis(1H-1,2,4-triazole)
-
Molecular Formula: C₄H₄N₆S₂[1]
-
Molecular Weight: 200.24 g/mol [1]
-
Structure:
The molecule's stability is attributed to the aromaticity of the triazole rings. However, the disulfide bond is generally considered the weakest covalent bond in the structure, making it a likely initiation point for thermal decomposition.
Proposed Synthesis
A plausible synthetic route to 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidative coupling of a suitable precursor, 1H-1,2,4-triazole-3-thiol. This method is a common approach for the formation of disulfide bonds.
Reaction Scheme:
2 * (1H-1,2,4-triazole-3-thiol) + [O] → 3,3'-Dithiobis(1H-1,2,4-triazole) + H₂O
Where [O] represents a suitable oxidizing agent.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1H-1,2,4-triazole-3-thiol in a suitable solvent, such as a mixture of water and ethanol.
-
Oxidation: Add a mild oxidizing agent (e.g., hydrogen peroxide, iodine, or potassium ferricyanide) dropwise to the solution at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,3'-Dithiobis(1H-1,2,4-triazole).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Thermal Analysis
The thermal stability of 3,3'-Dithiobis(1H-1,2,4-triazole) can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Hypothetical Thermal Data
The following table summarizes the anticipated thermal decomposition data for 3,3'-Dithiobis(1H-1,2,4-triazole), extrapolated from studies on analogous compounds like 3-amino-1,2,4-triazole.[2][3]
| Parameter | Expected Value | Method | Comments |
| Melting Point (Tₘ) | ~180-220 °C | DSC | A sharp endothermic peak is expected, corresponding to the melting of the compound. |
| Onset Decomposition (Tₒ) | ~230-260 °C | TGA/DSC | The temperature at which significant mass loss begins. |
| Peak Decomposition (Tₗ) | ~270-300 °C | TGA/DSC | The temperature of the maximum rate of decomposition, often observed as an exothermic peak in DSC. |
| Mass Loss (Stage 1) | ~32% | TGA | Corresponds to the initial cleavage of the disulfide bond and loss of S₂. |
| Mass Loss (Stage 2) | ~68% | TGA | Subsequent decomposition of the triazole rings, leading to the evolution of gaseous products like N₂, HCN. |
| Final Residue | < 5% at 600 °C | TGA | A small amount of carbonaceous residue may remain. |
Experimental Protocols for Thermal Analysis
4.2.1 Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 3-5 mg of the finely ground sample into an alumina or platinum crucible.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
4.2.2 Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Thermal Analysis.
Hypothesized Decomposition Pathway
The thermal decomposition is likely initiated by the homolytic cleavage of the S-S bond, which is the weakest bond in the molecule. This is followed by the fragmentation of the resulting triazolylthiyl radicals.
Caption: Proposed Thermal Decomposition Pathway.
Discussion of Decomposition Mechanism
The proposed decomposition mechanism initiates with the cleavage of the disulfide bond, which has a relatively low bond dissociation energy. This initial step would result in the formation of two highly reactive 1H-1,2,4-triazol-3-ylthiyl radicals. These radicals would then undergo further fragmentation.
The decomposition of the 1,2,4-triazole ring is a complex process. Based on studies of similar heterocycles, fragmentation is likely to proceed via cleavage of the N-N and C-N bonds within the ring. This would lead to the evolution of stable gaseous products such as molecular nitrogen (N₂), hydrogen cyanide (HCN), and potentially carbon disulfide (CS₂) and ammonia (NH₃), depending on the specific rearrangement pathways. The significant evolution of N₂ is a characteristic feature of the decomposition of nitrogen-rich heterocyclic compounds.
Conclusion
While direct experimental data for 3,3'-Dithiobis(1H-1,2,4-triazole) is pending, a comprehensive understanding of its likely thermal behavior can be extrapolated from the extensive knowledge base of 1,2,4-triazole and disulfide chemistry. The compound is anticipated to exhibit moderate thermal stability, with decomposition likely initiating at the disulfide linkage in the temperature range of 230-260 °C. The subsequent decomposition of the triazole rings is expected to yield a mixture of gaseous products, primarily N₂ and HCN. The hypothetical data and pathways presented in this guide serve as a valuable resource for researchers, providing a solid foundation for the design of future experimental studies and ensuring the safe handling and application of this compound. Further experimental validation using the described protocols is strongly recommended to ascertain the precise thermal properties of 3,3'-Dithiobis(1H-1,2,4-triazole).
References
In-Depth Technical Guide: Safety, Toxicity, and Handling of 3,3'-Dithiobis(1H-1,2,4-triazole)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 3,3'-Dithiobis(1H-1,2,4-triazole). The information is compiled from publicly available safety data sheets, chemical databases, and related scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 3,3'-Dithiobis(1H-1,2,4-triazole) is provided below.
| Property | Value | Reference |
| CAS Number | 14804-01-4 | [1][2] |
| Molecular Formula | C4H4N6S2 | [3] |
| Molecular Weight | 200.24 g/mol | [3] |
| Synonyms | bis(1H-1,2,4-triazol-3-yl) disulfide |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,3'-Dithiobis(1H-1,2,4-triazole) is considered a hazardous substance.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms
Precautionary Statements
Safe handling of this compound requires adherence to the following precautionary measures.[4][5][6]
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
| Compound | Test | Route | Species | Value | Reference |
| 1,2,4-Triazole | LD50 | Oral | Rat | 1648 mg/kg | [7] |
| 1,2,4-Triazole | LD50 | Dermal | Rat | 3129 mg/kg | [7] |
| 1,2,4-Triazole | LD50 | Dermal | Rabbit | >200 and <2000 mg/kg | [7] |
| 2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetate | LD50 | Intraperitoneal | Rat | 1125 mg/kg | [8] |
| S-derivatives of (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines | LC50 | Aquatic | Danio rerio (zebrafish) | 8.29 - 49.66 mg/L (96h) | [9] |
Safe Handling and Storage
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4][6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are necessary to prevent skin contact.[4]
-
Respiratory Protection: In case of potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]
Hygiene Measures
Avoid all personal contact with the substance. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[4]
Storage Conditions
Store in a cool, dry, and well-ventilated area in a tightly sealed, labeled container.[4] Keep away from strong oxidizing agents and other incompatible materials.[4] The storage area should be secured and accessible only to authorized personnel.[5]
Experimental Protocol: Acute Oral Toxicity Assessment
While a specific protocol for 3,3'-Dithiobis(1H-1,2,4-triazole) is not available, the following is a generalized methodology for assessing acute oral toxicity, based on the OECD 423 guidelines, which can be adapted for this compound.
Objective: To determine the acute oral toxicity of a test substance and assign it to a GHS toxicity category.
Principle: A sequential dosing method using a small number of animals (typically rats) per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (mortality or survival) in one step determines the dose for the next step.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult, non-pregnant female rats are used. They are acclimatized to the laboratory conditions for at least five days before the experiment.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically administered in a constant volume over the range of body weights of the animals. The vehicle for the substance should be chosen based on its solubility and should be non-toxic (e.g., water, corn oil).
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.
-
Gross Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.
-
Data Analysis: The results are interpreted in terms of the number of animals that die or survive at each dose level, which allows for the assignment of the substance to a GHS category.
Visualizations
Caption: A logical workflow for the safe handling of a hazardous chemical.
Caption: A hypothesized signaling pathway for triazole-induced toxicity.
References
- 1. 14804-01-4 CAS MSDS (3,3'-dithiobis(1H-1,2,4-triazole)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3,3'-dithiobis(1H-1,2,4-triazole) | 14804-01-4 [chemicalbook.com]
- 3. 3,3'-Dithiobis(1H-1,2,4-triazole) | C4H4N6S2 | CID 84653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Methodological & Application
Application Note: Detailed Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) via Oxidation of 1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule of interest in medicinal chemistry and materials science. The synthesis is achieved through the oxidative coupling of its precursor, 1H-1,2,4-triazole-3-thiol. This document outlines the necessary reagents, step-by-step experimental procedure, and purification methods. Additionally, it includes a summary of the key quantitative data in a tabular format and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers.
Introduction
Disulfide bonds are crucial covalent linkages in a variety of chemical and biological systems. The formation of a disulfide bridge between two thiol-containing heterocyclic rings, such as 1H-1,2,4-triazole, can impart unique structural and functional properties to the resulting molecule. The title compound, 3,3'-Dithiobis(1H-1,2,4-triazole), is a symmetrical disulfide that holds potential as a building block in the development of novel therapeutic agents and functional materials. The principal synthetic route to this class of compounds involves the straightforward oxidation of the corresponding thiol precursor. This application note details a reliable method for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) from 1H-1,2,4-triazole-3-thiol using a mild oxidizing agent.
Data Summary
The following table summarizes the key quantitative data for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).
| Parameter | Value | Reference |
| Starting Material | 1H-1,2,4-triazole-3-thiol | N/A |
| Product | 3,3'-Dithiobis(1H-1,2,4-triazole) | N/A |
| Molecular Formula | C₄H₄N₆S₂ | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 220-222 °C (for precursor) | [2] |
| Yield | High (expected) | General for this reaction type |
Note: Specific yield and melting point for the final product are dependent on the purity and scale of the reaction and should be determined experimentally.
Experimental Protocol
This protocol describes the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) via the oxidation of 1H-1,2,4-triazole-3-thiol using hydrogen peroxide.
Materials and Reagents:
-
1H-1,2,4-triazole-3-thiol (C₂H₃N₃S)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve a specific amount of 1H-1,2,4-triazole-3-thiol in an aqueous solution of sodium hydroxide. The base facilitates the deprotonation of the thiol to form the more reactive thiolate anion.
-
Oxidation: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise. The addition should be controlled to maintain the reaction temperature and avoid excessive foaming.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Precipitation of Product: Once the reaction is complete, acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. This will protonate any remaining basic species and precipitate the crude 3,3'-Dithiobis(1H-1,2,4-triazole).
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold distilled water to remove any inorganic salts and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Experimental Workflow Diagram
Figure 1: Workflow for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause skin and eye burns. Handle with care.
-
Concentrated hydrochloric acid is corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This detailed protocol provides a solid foundation for the successful synthesis and purification of 3,3'-Dithiobis(1H-1,2,4-triazole) for research and development purposes.
References
Application of 3,3'-Dithiobis(1H-1,2,4-triazole) as a Corrosion Inhibitor for Carbon Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals in various aggressive media.[1] Among these, 1,2,4-triazole derivatives have garnered significant attention due to their strong adsorption capabilities on metal surfaces, forming a protective barrier against corrosive agents.[2] The molecule 3,3'-Dithiobis(1H-1,2,4-triazole) is a promising candidate for corrosion inhibition of carbon steel, particularly in acidic environments, owing to the presence of multiple nitrogen atoms in the triazole rings and a disulfide linkage, which can provide additional active sites for adsorption.[3] This document provides a summary of the potential application of this compound and detailed protocols for its evaluation.
Proposed Mechanism of Action
The corrosion inhibition by 3,3'-Dithiobis(1H-1,2,4-triazole) is proposed to occur via adsorption of the molecule onto the carbon steel surface. This adsorption can be a combination of physisorption and chemisorption. The triazole rings and the sulfur atoms can act as active centers for adsorption.[3] The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film.[1] This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for various 1,2,4-triazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl, which can be used as a reference for evaluating 3,3'-Dithiobis(1H-1,2,4-triazole).
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (%) |
| Blank | 5.74 | - |
| 1 x 10⁻⁶ | 2.18 | 62.0 |
| 5 x 10⁻⁶ | 1.49 | 74.0 |
| 1 x 10⁻⁵ | 1.03 | 82.1 |
| 5 x 10⁻⁵ | 0.63 | 89.0 |
| 1 x 10⁻⁴ | 0.41 | 92.8 |
| 5 x 10⁻⁴ | 0.31 | 94.6 |
Data is representative and synthesized from studies on similar triazole derivatives.[4]
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (M) | Ecorr (mV vs. Ag/AgCl) | icorr (µA·cm⁻²) | βa (mV·dec⁻¹) | βc (mV·dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -450 | 1104 | 75 | -120 | - |
| 1 x 10⁻⁶ | -445 | 420 | 72 | -118 | 62.0 |
| 1 x 10⁻⁵ | -438 | 200 | 69 | -115 | 81.9 |
| 1 x 10⁻⁴ | -430 | 95 | 65 | -110 | 91.4 |
| 1 x 10⁻³ | -422 | 16 | 60 | -105 | 98.5 |
Data is representative and based on studies of various triazole inhibitors.[5]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | n | Inhibition Efficiency (%) |
| Blank | 50 | 250 | 0.85 | - |
| 1 x 10⁻⁶ | 150 | 180 | 0.87 | 66.7 |
| 1 x 10⁻⁵ | 350 | 120 | 0.89 | 85.7 |
| 1 x 10⁻⁴ | 800 | 80 | 0.91 | 93.8 |
| 1 x 10⁻³ | 1500 | 50 | 0.93 | 96.7 |
Rct: Charge transfer resistance, Cdl: Double layer capacitance, n: CPE exponent. Data is representative.
Experimental Protocols
Materials and Sample Preparation
-
Carbon Steel Specimens: Carbon steel coupons with a composition of (in wt%) C: 0.15-0.25, Mn: 0.30-0.60, P: ≤0.04, S: ≤0.05, and the remainder Fe are typically used.[6] For electrochemical measurements, the specimens are often embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Surface Preparation: Prior to each experiment, the carbon steel surface should be mechanically polished using a series of silicon carbide (SiC) emery papers of decreasing grit size (e.g., from 400 to 2000 grade).[6] The polished specimens are then rinsed with deionized water and degreased with a suitable solvent like acetone or ethanol, followed by drying in a stream of warm air.
-
Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a commonly used aggressive medium for testing corrosion inhibitors for carbon steel.[6]
-
Inhibitor Solutions: Stock solutions of 3,3'-Dithiobis(1H-1,2,4-triazole) should be prepared in the corrosive medium. A range of concentrations (e.g., 10⁻⁶ M to 10⁻³ M) should be prepared by serial dilution to evaluate the concentration-dependent inhibition effect.
Weight Loss Measurements
-
Clean and weigh the carbon steel coupons accurately (w₁).
-
Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, retrieve the coupons, rinse them with deionized water, clean them with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (w₂).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mg·cm⁻²·h⁻¹) = (w₁ - w₂) / (A * t)
-
where A is the surface area of the coupon in cm² and t is the immersion time in hours.
-
-
IE (%) = [(CR₀ - CRᵢ) / CR₀] * 100
-
where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical experiments are typically performed in a standard three-electrode glass cell containing the carbon steel specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Immerse the prepared working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE (%) = [(icorr₀ - icorrᵢ) / icorr₀] * 100
-
where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]
-
The impedance data is typically presented as Nyquist and Bode plots.
-
The experimental data can be fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
-
where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3'-Dithiobis(1H-1,2,4-triazole) in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide-bridged heterocyclic compound with significant potential as a ligand in coordination chemistry. While direct coordination studies of the intact disulfide are limited, its application primarily proceeds through the in situ cleavage of the disulfide bond upon reaction with metal precursors. This cleavage generates the versatile 3-mercapto-1H-1,2,4-triazole ligand, which can then coordinate to metal centers in various modes. This document provides detailed application notes and experimental protocols for utilizing 3,3'-Dithiobis(1H-1,2,4-triazole) as a precursor to form coordination complexes with diverse metal ions. The resulting metal complexes of the triazole-thiolate ligand have potential applications in areas such as catalysis, materials science, and medicinal chemistry, including the development of antimicrobial and anticancer agents.[1][2]
Ligand Activation and Coordination Behavior
The primary utility of 3,3'-Dithiobis(1H-1,2,4-triazole) in coordination chemistry stems from the reactivity of its disulfide bond. In the presence of metal ions, particularly transition metals, the S-S bond can undergo reductive cleavage to yield two equivalents of the corresponding 3-mercapto-1H-1,2,4-triazole anion. This in situ ligand formation is a key feature of its coordination chemistry.
The resulting 3-mercapto-1H-1,2,4-triazole ligand is a versatile building block for coordination polymers and discrete complexes. It can exist in tautomeric forms (thione and thiol) and can coordinate to metal ions through its sulfur atom and/or the nitrogen atoms of the triazole ring.[3] This flexibility leads to a rich variety of coordination modes, including:
-
Monodentate Coordination: Primarily through the sulfur atom.
-
Bidentate Chelating Coordination: Involving the sulfur atom and a nitrogen atom from the triazole ring (typically N4).[4][5]
-
Bridging Coordination: Linking multiple metal centers through either the sulfur atom, the triazole ring nitrogens, or a combination of both.[6]
The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion present in the metal salt, the reaction solvent, and the pH of the reaction medium.[7]
Experimental Protocols
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
A common method for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidation of 1H-1,2,4-triazole-3-thiol.
Materials:
-
1H-1,2,4-triazole-3-thiol
-
Hydrogen peroxide (30%)
-
Ethanol
-
Water
Procedure:
-
Dissolve 1H-1,2,4-triazole-3-thiol in ethanol.
-
Slowly add an excess of 30% hydrogen peroxide to the solution while stirring.
-
Continue stirring at room temperature for several hours. The product will precipitate out of the solution.
-
Filter the white precipitate, wash with water and then with cold ethanol.
-
Dry the product under vacuum.
General Protocol for the Synthesis of Metal Complexes via In Situ Ligand Formation
This protocol describes a general method for the synthesis of metal complexes starting from 3,3'-Dithiobis(1H-1,2,4-triazole).
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole)
-
A suitable metal salt (e.g., NiCl₂, Cu(OAc)₂, Zn(NO₃)₂, Cd(OAc)₂)
-
A suitable solvent (e.g., ethanol, methanol, DMF, DMSO)
-
A base (optional, e.g., triethylamine, NaOH)
Procedure:
-
Dissolve the metal salt in the chosen solvent.
-
In a separate flask, dissolve 3,3'-Dithiobis(1H-1,2,4-triazole) in the same solvent. A 1:2 metal-to-disulfide molar ratio is a good starting point, which corresponds to a 1:4 metal-to-thiol ratio after cleavage.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
If the triazole ligand is to be deprotonated, a base can be added dropwise to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates product formation.
-
The resulting solid is collected by filtration, washed with the solvent, and dried.
-
Recrystallization from a suitable solvent can be performed to obtain single crystals for X-ray diffraction studies.
Data Presentation
The following tables summarize representative data for coordination complexes formed from the in situ generated 3-mercapto-1H-1,2,4-triazole ligand.
Table 1: Selected FTIR Spectral Data (cm⁻¹) for 3-mercapto-1H-1,2,4-triazole and its Metal Complexes
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | New Bands (M-N, M-S) |
| 3-mercapto-1H-1,2,4-triazole | ~3100 | ~1600 | ~1250 | - |
| Ni(II) Complex | Shifted/Broadened | Shifted | Shifted/Disappeared | ~450-500 (M-N), ~300-350 (M-S) |
| Cu(II) Complex | Shifted/Broadened | Shifted | Shifted/Disappeared | ~450-500 (M-N), ~300-350 (M-S) |
| Zn(II) Complex | Shifted/Broadened | Shifted | Shifted/Disappeared | ~450-500 (M-N), ~300-350 (M-S) |
| Cd(II) Complex | Shifted/Broadened | Shifted | Shifted/Disappeared | ~450-500 (M-N), ~300-350 (M-S) |
Note: The disappearance or significant shift of the ν(C=S) band and shifts in the ν(N-H) and ν(C=N) bands upon complexation are indicative of coordination through the sulfur and nitrogen atoms.
Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | N-H (ring) | C-H (ring) | S-H |
| 3-mercapto-1H-1,2,4-triazole | ~13.5 | ~8.5 | ~3.4 |
| Diamagnetic Metal Complex | Shifted/Broadened | Shifted | Disappeared |
Note: The disappearance of the S-H proton signal and shifts in the ring proton signals upon complexation confirm the deprotonation of the thiol and coordination to the metal center.[5]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Proposed mechanism of in situ ligand formation and coordination.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Electrochemical Analysis of 3,3'-Dithiobis(1H-1,2,4-triazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(1H-1,2,4-triazole) is a heterocyclic compound containing a disulfide bond, a functional group of significant interest due to its redox activity and role in various biological and chemical systems.[1] The disulfide linkage can be electrochemically cleaved under reducing conditions and reformed under oxidizing conditions, making electrochemical methods highly suitable for its characterization and quantification. These application notes provide a detailed experimental setup and protocols for the electrochemical analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) using common voltammetric techniques. The methodologies are based on established electrochemical principles for similar triazole and disulfide-containing compounds.
Principle of Electrochemical Detection
The electrochemical analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) is based on the redox activity of its disulfide (-S-S-) bond. The disulfide bond can be electrochemically reduced to form two thiol (-SH) groups, and subsequently, the thiols can be oxidized back to the disulfide. This redox behavior can be monitored using techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Anodic Stripping Voltammetry (ASV). The resulting current and potential values provide quantitative and qualitative information about the analyte.
Experimental Setup
A standard three-electrode electrochemical cell is recommended for the analysis.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) is a suitable choice due to its wide potential window and relatively inert surface.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. All potentials in this document are reported with respect to SCE.
-
Counter Electrode (CE): A platinum wire or foil serves as the counter electrode.
-
Potentiostat/Galvanostat: An instrument capable of performing CV, DPV, and ASV is required.
Reagents and Solutions
-
Analyte Stock Solution: Prepare a stock solution of 3,3'-Dithiobis(1H-1,2,4-triazole) in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a concentration of 1 mM.
-
Supporting Electrolyte: A Britton-Robinson (B-R) buffer solution is versatile for pH studies.[2] It is prepared by mixing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid. The pH can be adjusted using a concentrated NaOH solution.
-
Deionized Water: High-purity deionized water should be used for all aqueous solutions.
-
Inert Gas: High-purity nitrogen or argon gas for deaerating the solutions.
Experimental Protocols
Electrode Pre-treatment
Before each experiment, the GCE surface must be polished to ensure a clean and reproducible surface.
-
Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.
-
Rinse thoroughly with deionized water.
-
Soncate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any adsorbed alumina particles.
-
Dry the electrode under a stream of nitrogen.
Cyclic Voltammetry (CV) Protocol
CV is used to investigate the redox behavior of the analyte.
-
Pipette a known volume of the supporting electrolyte (e.g., 10 mL of B-R buffer, pH 7) into the electrochemical cell.
-
Deaerate the solution by purging with high-purity nitrogen for 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record the background CV scan in the potential range of interest (e.g., -1.0 V to +1.0 V).
-
Add a known concentration of 3,3'-Dithiobis(1H-1,2,4-triazole) to the cell (e.g., final concentration of 100 µM).
-
Stir the solution for 60 seconds to ensure homogeneity.
-
Record the CV at a scan rate of 100 mV/s.
-
Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to study the nature of the electrochemical process (diffusion vs. adsorption control).
Differential Pulse Voltammetry (DPV) Protocol
DPV is a more sensitive technique for quantitative analysis.
-
Follow steps 1-5 from the CV protocol.
-
Set the DPV parameters:
-
Initial Potential: e.g., -0.8 V
-
Final Potential: e.g., 0.0 V
-
Pulse Amplitude: e.g., 50 mV
-
Pulse Width: e.g., 50 ms
-
Scan Rate: e.g., 20 mV/s
-
-
Record the DPV scan.
-
Create a calibration curve by plotting the peak current against the concentration of 3,3'-Dithiobis(1H-1,2,4-triazole) by successive additions of the stock solution.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Cyclic Voltammetry Data for 100 µM 3,3'-Dithiobis(1H-1,2,4-triazole) in B-R Buffer (pH 7) at a Scan Rate of 100 mV/s.
| Process | Peak Potential (V vs. SCE) | Peak Current (µA) |
| Reduction (c1) | -0.65 | -5.2 |
| Oxidation (a1) | -0.58 | 4.8 |
| ΔEp (V) | 0.07 | - |
| Ipa/Ipc Ratio | - | 0.92 |
Table 2: Hypothetical Differential Pulse Voltammetry Data for the Determination of 3,3'-Dithiobis(1H-1,2,4-triazole).
| Concentration (µM) | Peak Current (µA) |
| 10 | 0.8 |
| 20 | 1.5 |
| 40 | 3.1 |
| 60 | 4.6 |
| 80 | 6.2 |
| 100 | 7.8 |
Visualizations
Signaling Pathway
The electrochemical reduction of 3,3'-Dithiobis(1H-1,2,4-triazole) involves the cleavage of the disulfide bond.
Caption: Electrochemical redox pathway of 3,3'-Dithiobis(1H-1,2,4-triazole).
Experimental Workflow
The overall experimental workflow for the electrochemical analysis is depicted below.
Caption: Workflow for the electrochemical analysis of the target compound.
Logical Relationships
The relationship between experimental parameters and the observed electrochemical response.
Caption: Key parameter relationships in voltammetric analysis.
References
- 1. 3,3'-Dithiobis(1H-1,2,4-triazole) | 14804-01-4 | Benchchem [benchchem.com]
- 2. Voltammetric determination of a novel 1-(3-Fluoro-benzenesulfonyl)-5-{3-[5-(3-methoxy-phenyl)-2-methyl-2H-[1,2,4]triazol-3-yl]-phenyl}-1H-indole using glassy carbon electrode in a Britton- Robinson buffer | Moroccan Journal of Chemistry [revues.imist.ma]
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) using Dithiobis Triazole Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing dithiobis triazole linkers. This class of MOFs holds significant promise for various applications, including targeted drug delivery, owing to their tunable porosity, high surface area, and the presence of functionalizable triazole and disulfide moieties.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. Dithiobis triazole linkers, characterized by the presence of a disulfide bond connecting two triazole rings, offer unique advantages. The disulfide bond can act as a redox-responsive trigger for controlled drug release, while the triazole rings provide robust coordination sites for metal ions. This combination makes dithiobis triazole-based MOFs particularly attractive for applications in drug delivery, catalysis, and sensing.[1][2][3][4]
This document outlines the solvothermal synthesis of a representative dithiobis triazole-based MOF, its characterization, and protocols for drug loading and release studies.
Data Presentation
The following tables summarize typical quantitative data for triazole-based MOFs. Note that specific values for dithiobis triazole MOFs may vary depending on the specific metal ion and synthesis conditions.
Table 1: Physicochemical Properties of Representative Triazole-Based MOFs
| MOF Material | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |
| Zn-Triazole-Dicarboxylate | Zn(II) | 850 - 1200 | 0.45 - 0.65 | 8 - 15 | ~350 |
| Cu-Bis(triazole) | Cu(II) | 600 - 950 | 0.30 - 0.50 | 7 - 12 | ~300 |
| Cd-Dithiobis(triazole) | Cd(II) | 450 - 700 | 0.25 - 0.40 | 6 - 10 | ~320 |
Table 2: Drug Loading and Release Parameters for Triazole-Based MOFs
| Drug Molecule | MOF Carrier | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Profile (at pH 5.5, 24h) |
| 5-Fluorouracil | Zn-Triazole MOF | 15 - 25 | 70 - 85 | 60 - 75% |
| Doxorubicin | Cu-Triazole MOF | 10 - 20 | 65 - 80 | 50 - 65% |
| Ibuprofen | Zn-Dithiobis(triazole) MOF | 20 - 35 | 80 - 95 | 70 - 85% |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-Dithiobis(1,2,4-triazole) MOF
This protocol describes a general procedure for the solvothermal synthesis of a MOF using a dithiobis(1,2,4-triazole) linker and a zinc salt.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-dithiobis(4H-1,2,4-triazole) linker
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of the 4,4'-dithiobis(4H-1,2,4-triazole) linker in 15 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 72 hours.[5][6]
-
After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product in a vacuum oven at 80 °C for 12 hours.
Protocol 2: Activation of the Synthesized MOF
Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for drug loading.
Materials:
-
Synthesized dithiobis triazole MOF
-
Methanol (analytical grade)
-
Vacuum oven
Procedure:
-
Immerse the as-synthesized MOF powder in methanol in a sealed container.
-
Gently agitate the suspension at room temperature for 24 hours.
-
Decant the methanol and replenish with fresh methanol. Repeat this solvent exchange process three times.
-
After the final wash, collect the MOF by filtration.
-
Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent. The activated MOF is now ready for characterization and drug loading experiments.
Protocol 3: Drug Loading into the Dithiobis Triazole MOF
This protocol outlines a typical procedure for loading a drug molecule, such as 5-fluorouracil, into the activated MOF.
Materials:
-
Activated dithiobis triazole MOF
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).
-
Disperse 50 mg of the activated MOF in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.
-
After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.
-
Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength of 5-FU to determine the amount of unloaded drug.
-
Wash the drug-loaded MOF with fresh methanol (3 x 5 mL) to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.
-
The drug loading capacity and encapsulation efficiency can be calculated using the following formulas:
-
Drug Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to evaluate the release of the loaded drug from the MOF in a simulated physiological environment.
Materials:
-
Drug-loaded dithiobis triazole MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse 20 mg of the drug-loaded MOF in 20 mL of PBS (pH 7.4 or 5.5) in a sealed container.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 2 mL of fresh PBS to maintain a constant volume.
-
Centrifuge the collected aliquots to remove any suspended MOF particles.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.
-
Calculate the cumulative percentage of drug release at each time point.
Mandatory Visualization
Caption: Workflow for the synthesis, activation, and drug loading of dithiobis triazole MOFs.
Caption: Proposed redox-responsive drug release mechanism from dithiobis triazole MOFs.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. A zinc(ii) metal–organic framework based on triazole and dicarboxylate ligands for selective adsorption of hexane isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Three-Dimensional Cadmium(II) Coordination Network Based on 1,3-Di-(1,2,4-triazole-4-yl)benzene: Synthesis, Structure, and Luminescence Properties [mdpi.com]
- 4. A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. CN112105764A - Synthesis of Zinc MOF materials - Google Patents [patents.google.com]
- 6. US20210179638A1 - Synthesis of Zinc MOF Materials - Google Patents [patents.google.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of 3,3'-Dithiobis(1H-1,2,4-triazole) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The 3,3'-Dithiobis(1H-1,2,4-triazole) scaffold, in particular, offers a unique structural motif for the development of novel antimicrobial agents. The disulfide linkage and the triazole rings provide potential sites for microbial interaction, making these derivatives promising candidates for new drug discovery.
These application notes provide a comprehensive protocol for evaluating the in vitro antimicrobial activity of novel 3,3'-Dithiobis(1H-1,2,4-triazole) derivatives. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion assay for preliminary screening, are standard and widely accepted techniques in microbiology.[3][4][5]
Key Experimental Protocols
Broth Microdilution Method for MIC and MBC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[3][6][7] It is a widely used and highly accurate method for antimicrobial susceptibility testing.[3] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined from the MIC results.[8][9]
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole) derivatives
-
Sterile 96-well microtiter plates[6]
-
Mueller-Hinton Broth (MHB) or other appropriate growth media[8]
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the 3,3'-Dithiobis(1H-1,2,4-triazole) derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Further dilutions should be prepared in the appropriate broth medium.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10] Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well microtiter plate. Each well should contain a final volume of 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a known antibiotic with the inoculum.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds with the inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[3][12]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.[6][7]
-
MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth in the MIC assay and plate it onto an appropriate agar medium. Incubate the plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[8][9]
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[4][5] It is a simple and rapid screening method.[13]
Materials:
-
Mueller-Hinton Agar (MHA) plates[14]
-
Sterile filter paper disks (6 mm diameter)
-
3,3'-Dithiobis(1H-1,2,4-triazole) derivatives
-
Bacterial strains
-
Positive control antibiotic disks
-
Sterile swabs
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of the MHA plate to create a confluent lawn of bacteria.[4]
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compounds. Allow the solvent to evaporate completely. Using sterile forceps, place the disks on the surface of the inoculated agar plate.[13][14] Ensure the disks are placed at least 24 mm apart.[14]
-
Controls: Place a positive control antibiotic disk and a blank disk (impregnated with the solvent only) on the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15] The size of the zone is proportional to the susceptibility of the organism to the compound.
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the antimicrobial activity of different 3,3'-Dithiobis(1H-1,2,4-triazole) derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 3,3'-Dithiobis(1H-1,2,4-triazole) Derivatives (µg/mL)
| Compound ID | Gram-Positive Bacteria (S. aureus) | Gram-Negative Bacteria (E. coli) | Fungi (C. albicans) |
| MIC | MBC | MIC | |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Positive Control | |||
| Negative Control | > Max Conc. | > Max Conc. | > Max Conc. |
*MFC: Minimum Fungicidal Concentration
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the sequence of experimental steps.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. asm.org [asm.org]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for the Functionalization of 3,3'-Dithiobis(1H-1,2,4-triazole)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the chemical modification of 3,3'-Dithiobis(1H-1,2,4-triazole). The functionalization of this disulfide-linked bis-triazole scaffold is a promising avenue for the development of novel therapeutic agents and functional materials. The triazole moiety is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The unique disulfide bridge in the title compound offers an additional site for chemical manipulation, allowing for the creation of a diverse library of derivatives.
Two primary pathways for the functionalization of 3,3'-Dithiobis(1H-1,2,4-triazole) are presented: direct functionalization at the nitrogen atoms of the triazole rings while preserving the disulfide linkage, and a sequential approach involving the cleavage of the disulfide bond followed by functionalization at the resulting thiol and nitrogen positions.
Pathway 1: Direct N-Functionalization of the Triazole Rings
This approach focuses on the modification of the N-H positions of the 1,2,4-triazole rings while maintaining the integrity of the disulfide bond. This strategy is advantageous for creating symmetrically substituted derivatives where the disulfide linkage acts as a core structural element.
Application Note: N-Alkylation and N-Arylation
Direct N-alkylation and N-arylation of 3,3'-Dithiobis(1H-1,2,4-triazole) can be achieved using various methodologies, including reactions with alkyl halides and Chan-Evans-Lam (CEL) copper-catalyzed N-arylation with boronic acids. The choice of reaction conditions is critical to prevent undesired side reactions, such as the cleavage of the disulfide bond.
Experimental Protocol: N,N'-Dialkylation of 3,3'-Dithiobis(1H-1,2,4-triazole)
This protocol describes the synthesis of N,N'-dibenzyl-3,3'-Dithiobis(1H-1,2,4-triazole).
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,3'-Dithiobis(1H-1,2,4-triazole) (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-dibenzyl-3,3'-Dithiobis(1H-1,2,4-triazole).
Quantitative Data Summary (Expected):
| Entry | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 75-85 | Inferred from general triazole alkylation protocols |
| 2 | Ethyl iodide | NaH | THF | 70-80 | Inferred from general triazole alkylation protocols |
Experimental Workflow:
Pathway 2: Functionalization via Disulfide Bond Cleavage and Subsequent Modification
This pathway offers a versatile route to a wider range of derivatives by first reducing the disulfide bond to generate two equivalents of 1H-1,2,4-triazole-3-thiol. The resulting thiol and the N-H position of the triazole ring can then be functionalized either sequentially or in a one-pot fashion.
Application Note: Reductive Cleavage and S-Alkylation
The reduction of the disulfide bridge can be readily achieved using common reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT). The resulting 1H-1,2,4-triazole-3-thiol is a versatile intermediate for further modifications, particularly S-alkylation, to introduce various side chains.
Experimental Protocol: One-Pot Reduction and S-Alkylation
This protocol describes the synthesis of 3-(benzylthio)-1H-1,2,4-triazole from 3,3'-Dithiobis(1H-1,2,4-triazole).
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 3,3'-Dithiobis(1H-1,2,4-triazole) (1.0 mmol) in ethanol (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (2.2 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The suspension should become a clear solution, indicating the formation of 1H-1,2,4-triazole-3-thiol.
-
To the resulting solution, add a solution of sodium hydroxide (2.0 mmol) in water (2 mL).
-
Add benzyl chloride (2.1 mmol) dropwise and stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with 1M HCl.
-
Concentrate the mixture under reduced pressure, and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(benzylthio)-1H-1,2,4-triazole.
Quantitative Data Summary (Expected):
| Entry | Reducing Agent | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | NaBH₄ | Benzyl chloride | NaOH | Ethanol | 80-90 | Inferred from similar reduction and S-alkylation protocols |
| 2 | DTT | Ethyl bromoacetate | K₂CO₃ | DMF | 75-85 | Inferred from similar reduction and S-alkylation protocols |
Experimental Workflow:
Potential Applications in Drug Development
The functionalized derivatives of 3,3'-Dithiobis(1H-1,2,4-triazole) are of significant interest to the pharmaceutical industry. The 1,2,4-triazole nucleus is a key component in numerous clinically used drugs, valued for its metabolic stability and ability to engage in hydrogen bonding with biological targets.[3]
-
Antifungal Agents: Many potent antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole ring that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[3] Novel derivatives from the described functionalization pathways could lead to new antifungal candidates with improved efficacy or a broader spectrum of activity.
-
Anticancer Agents: The triazole scaffold is present in several anticancer drugs. By introducing various substituents onto the triazole rings or the sulfur atoms, it is possible to design molecules that target specific kinases or other proteins implicated in cancer progression.
-
Antiviral and Antibacterial Agents: The structural diversity achievable through these functionalization strategies allows for the exploration of new chemical space in the search for novel antiviral and antibacterial compounds.
The following diagram illustrates a simplified conceptual signaling pathway that could be targeted by a hypothetical functionalized triazole derivative acting as a kinase inhibitor, a common mechanism for anticancer drugs.
These protocols and notes provide a foundational guide for the exploration and development of novel compounds derived from 3,3'-Dithiobis(1H-1,2,4-triazole). The versatility of this starting material, coupled with the established biological significance of the triazole core, presents a rich area for further research and discovery in medicinal chemistry.
References
Application Notes and Protocols for the Quantification of 3,3'-Dithiobis(1H-1,2,4-triazole)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring a disulfide linkage between two triazole rings, presents unique chemical properties.[1] Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides detailed application notes and protocols for the quantification of 3,3'-Dithiobis(1H-1,2,4-triazole) using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the described analytical methods. These parameters are estimated based on typical performance for similar triazole compounds and should be validated for specific laboratory conditions.
| Parameter | HPLC-UV | LC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL | 5 - 15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Specificity | Moderate to High | Very High | Low |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides robust and reliable quantification of 3,3'-Dithiobis(1H-1,2,4-triazole) and is suitable for routine analysis. The methodology is adapted from established methods for related triazole compounds.[2][3][4]
a. Materials and Reagents:
-
3,3'-Dithiobis(1H-1,2,4-triazole) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)[2]
-
Methanol (HPLC grade)
b. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
c. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][4]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on UV spectra of related triazoles, optimization may be required)[5]
d. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 3,3'-Dithiobis(1H-1,2,4-triazole) reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 3,3'-Dithiobis(1H-1,2,4-triazole) in the initial mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
e. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Quantify the amount of 3,3'-Dithiobis(1H-1,2,4-triazole) in the samples by interpolating their peak areas from the calibration curve.
f. Experimental Workflow Diagram:
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the recommended method.[6][7]
a. Materials and Reagents:
-
Same as HPLC-UV method, but with LC-MS grade solvents.
b. Instrumentation:
-
LC system (as in HPLC-UV)
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.
c. LC-MS Conditions:
-
LC Conditions: Same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range (Full Scan): m/z 100-500
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): The precursor ion for 3,3'-Dithiobis(1H-1,2,4-triazole) (C4H4N6S2, MW: 200.24) would be [M+H]+ at m/z 201.0. Product ions for MS/MS would need to be determined by infusion of a standard solution.
-
d. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with concentrations in the ng/mL to low µg/mL range.
e. Analysis and Quantification:
-
Generate a calibration curve using the peak areas of the precursor ion (in SIM mode) or a specific product ion (in MRM mode).
-
Analyze the samples and quantify using the calibration curve.
f. Experimental Workflow Diagram:
Caption: LC-MS Experimental Workflow.
UV-Vis Spectrophotometry
This method is suitable for rapid quantification of pure samples of 3,3'-Dithiobis(1H-1,2,4-triazole) where interfering substances are absent.
a. Materials and Reagents:
-
3,3'-Dithiobis(1H-1,2,4-triazole) reference standard
-
Methanol (Spectroscopic grade)
b. Instrumentation:
-
UV-Vis Spectrophotometer
c. Method:
-
Determine λmax:
-
Prepare a solution of 3,3'-Dithiobis(1H-1,2,4-triazole) in methanol (e.g., 10 µg/mL).
-
Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on related triazole compounds, this is expected to be in the range of 210-240 nm.[5]
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to cover a suitable absorbance range (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration that gives an absorbance reading within the calibration range.
-
-
Analysis and Quantification:
-
Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.
-
Generate a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Calculate the concentration of 3,3'-Dithiobis(1H-1,2,4-triazole) in the sample using the calibration curve and the Beer-Lambert law.
-
d. Logical Relationship Diagram:
Caption: UV-Vis Spectrophotometry Logical Flow.
References
- 1. 3,3'-Dithiobis(1H-1,2,4-triazole) | 14804-01-4 | Benchchem [benchchem.com]
- 2. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of the S-S Bond in 3,3'-Dithiobis(1H-1,2,4-triazole) under Reducing Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide-containing compound that holds potential in various chemical and pharmaceutical applications. The disulfide bond (S-S) is a key functional group that can be cleaved under reducing conditions to yield two molecules of 3-mercapto-1H-1,2,4-triazole. This cleavage is a critical step in applications such as prodrug activation, linker technology in antibody-drug conjugates (ADCs), and the synthesis of thiol-based derivatives. These application notes provide detailed protocols for the cleavage of the S-S bond in 3,3'-Dithiobis(1H-1,2,4-triazole) using common laboratory reducing agents.
Disclaimer: The following protocols are based on established methods for disulfide bond reduction and may require optimization for the specific substrate 3,3'-Dithiobis(1H-1,2,4-triazole).
Reaction Overview
The cleavage of the disulfide bond in 3,3'-Dithiobis(1H-1,2,4-triazole) results in the formation of 3-mercapto-1H-1,2,4-triazole. This reaction is a reduction, where the disulfide is reduced to two thiol groups.
General Reaction:
Several reducing agents can be employed for this transformation, each with its own advantages and specific reaction conditions. The most common and effective reducing agents for this purpose are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Sodium Borohydride (NaBH₄).
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent can significantly impact the efficiency, selectivity, and conditions of the disulfide bond cleavage. The following table summarizes the key quantitative parameters for the most common reducing agents used for this purpose.
| Reducing Agent | Typical Concentration | Optimal pH | Reaction Time | Temperature (°C) | Key Advantages |
| Dithiothreitol (DTT) | 1-100 mM[1][2][3] | >7[1][4][5] | 10-30 min[1][3] | Room Temp to 70[1][3] | Mild, effective, cell-permeable.[1] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM[6] | 1.5 - 9.0[7][8][9] | < 5 min to 1 hr[7][8] | Room Temperature[7][8] | Odorless, stable, selective, thiol-free.[7][8][9] |
| Sodium Borohydride (NaBH₄) | Excess (e.g., 2-10 eq.) | Basic (often in alcohol) | Variable (minutes to hours) | 0 to Room Temp | Strong reducing agent, inexpensive.[10][11] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cleavage using Dithiothreitol (DTT)
DTT is a strong reducing agent that is commonly used to reduce disulfide bonds in proteins and peptides.[4][12] Its effectiveness is optimal at a pH above 7.[1][4]
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole)
-
Dithiothreitol (DTT)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Organic solvent (e.g., DMSO or DMF, if needed for solubility)
-
Nitrogen or Argon gas
-
Analytical Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Substrate Preparation: Dissolve a known amount of 3,3'-Dithiobis(1H-1,2,4-triazole) in the buffer solution to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of a co-solvent like DMSO or DMF can be added.
-
Reductant Preparation: Prepare a stock solution of DTT (e.g., 1 M in deoxygenated water). It is recommended to prepare this solution fresh.[1]
-
Reaction Setup: In a reaction vessel, add the substrate solution. Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can re-oxidize the resulting thiols.
-
Initiation of Reaction: Add DTT to the substrate solution to a final concentration of 10-100 mM (a 10-fold molar excess over the disulfide).
-
Incubation: Incubate the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 37°C) for 10-30 minutes.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or HPLC. The product, 3-mercapto-1H-1,2,4-triazole, should have a different retention factor/time compared to the starting material.
-
Work-up: Once the reaction is complete, the product can be isolated. If necessary, DTT can be removed by extraction or chromatography.
Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is a thiol-free reducing agent that is stable, odorless, and effective over a wide pH range.[7][8][9] It selectively reduces disulfide bonds without reacting with other functional groups.[13]
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Buffer solution (e.g., 50 mM phosphate buffer, pH 7.0)
-
Organic solvent (e.g., DMSO or DMF, if needed for solubility)
-
Analytical Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Substrate Preparation: Dissolve 3,3'-Dithiobis(1H-1,2,4-triazole) in the chosen buffer to a final concentration of 1-10 mM. Use a co-solvent if necessary.
-
Reductant Preparation: Prepare a stock solution of TCEP·HCl (e.g., 0.5 M in water). The solution will be acidic; adjust the pH with NaOH if necessary for the reaction. TCEP is stable in aqueous solutions.[7]
-
Reaction Setup: In a reaction vessel, add the substrate solution.
-
Initiation of Reaction: Add the TCEP solution to the substrate solution to a final concentration of 5-50 mM. A 2-5 molar equivalent of TCEP is typically sufficient.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is often complete within 5 minutes.[7][8]
-
Monitoring the Reaction: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the formation of the product.
-
Work-up: TCEP and its oxide are water-soluble and can be removed by extraction with an organic solvent if the product is soluble in it, or by chromatography.
Protocol 3: Cleavage using Sodium Borohydride (NaBH₄)
Sodium borohydride is a powerful and cost-effective reducing agent capable of reducing disulfide bonds.[10][11] The reaction is typically performed in an alcoholic solvent.
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole)
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Acidic solution (e.g., 1 M HCl) for quenching
-
Analytical Thin Layer Chromatography (TLC) plates
Procedure:
-
Substrate Preparation: Dissolve 3,3'-Dithiobis(1H-1,2,4-triazole) in methanol or ethanol.
-
Reaction Setup: Cool the solution in an ice bath (0°C).
-
Initiation of Reaction: Slowly add sodium borohydride (2-10 molar equivalents) in small portions to the cooled solution. Hydrogen gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.
-
Incubation: Stir the reaction mixture at 0°C or allow it to warm to room temperature. The reaction time can vary from minutes to several hours.
-
Monitoring the Reaction: Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water, followed by acidification with a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Work-up: The product can be isolated by removing the solvent under reduced pressure and then purified by extraction or recrystallization.
Conclusion
The cleavage of the S-S bond in 3,3'-Dithiobis(1H-1,2,4-triazole) can be effectively achieved using a variety of reducing agents. The choice of the specific agent and protocol will depend on the scale of the reaction, the desired purity of the product, and the compatibility with other functional groups in more complex molecules. For mild and selective reduction, TCEP and DTT are excellent choices, while sodium borohydride offers a more potent and economical option. It is recommended to perform small-scale pilot reactions to optimize the conditions for a specific application.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Study of the disulfide reduction of denatured proteins by liquid chromatography coupled with on-line cold-vapor-generation atomic-fluorescence spectrometry (LC-CVGAFS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Disulfide reduction using TCEP reaction [biosyn.com]
- 8. broadpharm.com [broadpharm.com]
- 9. biosynth.com [biosynth.com]
- 10. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. agscientific.com [agscientific.com]
- 13. projects.iq.harvard.edu [projects.iq.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3'-Dithiobis(1H-1,2,4-triazole) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), which is typically a two-step process: first, the synthesis of the precursor 1H-1,2,4-triazole-3-thiol, and second, its oxidative dimerization to the final disulfide product.
Issue 1: Low Yield of 1H-1,2,4-triazole-3-thiol (Precursor)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 1-formyl-3-thiosemicarbazide intermediate | 1. Impure thiosemicarbazide. | 1. Use high-purity, colorless thiosemicarbazide. The quality of this starting material is crucial for good yield. |
| 2. Incomplete reaction with formic acid. | 2. Ensure the reaction mixture is heated on a steam bath for the recommended time (e.g., 30 minutes) after the thiosemicarbazide has dissolved. | |
| Low yield of 1H-1,2,4-triazole-3-thiol during cyclization | 1. Incomplete cyclization of the formyl intermediate. | 1. Ensure the reaction with sodium hydroxide is heated for the specified duration (e.g., 1 hour on a steam bath) to drive the cyclization to completion. |
| 2. Loss of product during workup. | 2. After acidification with HCl, cool the reaction mixture in an ice bath for at least 2 hours to ensure complete precipitation of the product before filtration. | |
| 3. Product is soluble in the mother liquor. | 3. Minimize the amount of water used for recrystallization and ensure thorough cooling to maximize product recovery. |
Issue 2: Low Yield or Failure in the Oxidation to 3,3'-Dithiobis(1H-1,2,4-triazole)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed to completion (starting thiol remains) | 1. Insufficient oxidant. | 1. Ensure the molar ratio of the oxidizing agent to the thiol is correct. For air oxidation, ensure adequate aeration of the reaction mixture. |
| 2. Incorrect pH for the oxidation. | 2. For air oxidation, a basic medium (e.g., sodium hydroxide in ethanol) is often required to facilitate the reaction. For other oxidants, check the optimal pH range. | |
| 3. Low reaction temperature. | 3. Some oxidation reactions may require heating. Monitor the reaction temperature as specified in the protocol. | |
| Formation of multiple unidentified byproducts | 1. Over-oxidation of the thiol or disulfide. | 1. Use a mild oxidizing agent (e.g., H₂O₂, I₂). Avoid strong oxidants like chlorine or bromine which can lead to the formation of sulfonic acids.[1] |
| 2. Disulfide scrambling. | 2. Ensure the reaction goes to completion. If unreacted thiol is present, it can lead to disulfide exchange. Maintaining a slightly acidic pH during workup can help by keeping the free thiols protonated. | |
| 3. Decomposition of the product. | 3. Avoid excessive heating during the reaction and workup. | |
| Product is difficult to purify | 1. Product is highly polar and/or has low solubility. | 1. Recrystallization is a common method for purification. Experiment with different solvent systems (e.g., ethanol-water). |
| 2. Contamination with inorganic salts. | 2. If the reaction involves bases or salts, ensure the product is thoroughly washed with water to remove any inorganic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 3,3'-Dithiobis(1H-1,2,4-triazole)?
A1: The synthesis is typically a two-step process. The first step is the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol. A common and high-yielding method involves the reaction of formic acid with thiosemicarbazide to form 1-formyl-3-thiosemicarbazide, which is then cyclized in a basic solution (e.g., NaOH) to yield the thiol. The second step is the oxidative dimerization of 1H-1,2,4-triazole-3-thiol to form the disulfide bond of 3,3'-Dithiobis(1H-1,2,4-triazole).
Q2: Which oxidizing agents can be used for the conversion of 1H-1,2,4-triazole-3-thiol to the disulfide?
A2: A variety of oxidizing agents can be used, with varying efficacy and potential for side reactions. Common choices include:
-
Air (Oxygen): Often used in a basic medium (e.g., NaOH in ethanol) which catalyzes the oxidation.[1]
-
Hydrogen Peroxide (H₂O₂): A relatively clean and mild oxidizing agent.
-
Iodine (I₂): Another mild oxidant suitable for this transformation.
-
Nitric Acid/Sodium Nitrite: A stronger oxidizing system that can also be used.
The choice of oxidant will influence the reaction conditions and the potential for byproduct formation. Milder oxidants are generally preferred to avoid over-oxidation to sulfonic acids.[1]
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction. The starting material (1H-1,2,4-triazole-3-thiol) and the final product (3,3'-Dithiobis(1H-1,2,4-triazole)) will have different Rf values. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the thiol and the appearance of the disulfide product.
Q4: What are the key parameters to control for improving the yield of the oxidation step?
A4: The key parameters to control are:
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Choice of Oxidant: Milder oxidants may give cleaner reactions and higher yields of the desired product.
-
Reaction pH: The pH of the reaction medium can significantly affect the rate of oxidation. For air oxidation, a basic environment is generally favorable.
-
Temperature: Control of the reaction temperature is important to prevent side reactions and decomposition.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged reaction times that may lead to byproduct formation.
-
Purity of the Starting Thiol: Using pure 1H-1,2,4-triazole-3-thiol is crucial for a clean reaction and high yield.
Q5: What is "disulfide scrambling" and should I be concerned about it?
A5: Disulfide scrambling, or disulfide interchange, is a process where existing disulfide bonds are broken and reformed with other free thiol groups in the mixture. This can lead to a mixture of products. While it is a more significant issue in the synthesis of peptides and proteins with multiple cysteine residues, it can occur in small molecule synthesis if the oxidation reaction does not go to completion, leaving unreacted thiol. To minimize this, ensure the reaction is complete by using an appropriate amount of oxidant and monitoring by TLC.
Experimental Protocols
Protocol 1: Synthesis of 1H-1,2,4-triazole-3-thiol (Precursor)
This protocol is adapted from a high-yield, two-step procedure.
Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide
-
Heat 400 mL of 90% formic acid in a 2 L round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of colorless thiosemicarbazide. Swirl the mixture until the thiosemicarbazide dissolves.
-
Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will usually separate during this time.
-
Add 600 mL of boiling water to the flask. The resulting milky solution should be filtered through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.
-
Expected Yield: 170–192 g (71–81%).
-
Step 2: Synthesis of 1,2,4-Triazole-3(5)-thiol
-
In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution for 30 minutes in an ice bath and then add 150 mL of concentrated hydrochloric acid.
-
Cool the reaction mixture in an ice bath for 2 hours to allow the 1,2,4-triazole-3(5)-thiol to precipitate.
-
Collect the product by suction filtration.
-
For purification, dissolve the thiol in 300 mL of boiling water and filter the solution through a fluted filter paper.
-
Cool the filtrate in an ice bath for 1 hour, collect the purified product by suction filtration, and air-dry overnight.
-
Expected Yield: 108–123 g (72–81%).
-
Protocol 2: Oxidation of 1H-1,2,4-triazole-3-thiol to 3,3'-Dithiobis(1H-1,2,4-triazole) via Air Oxidation
This protocol is based on a method reported for the synthesis of Bis(4H-1,2,4-triazol-3-yl)disulfane.[1]
-
Dissolve 1H-1,2,4-triazole-3-thiol in ethanol.
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Add a solution of sodium hydroxide in ethanol to the mixture.
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Stir the reaction mixture vigorously in an open flask to allow for air oxidation. The reaction progress can be monitored by TLC.
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Once the starting material is consumed, acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.
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Collect the crude product by filtration.
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Purify the product by recrystallization from a suitable solvent system, such as ethanol-water.
Note: The exact quantities, reaction time, and temperature were not specified in the abstract. Optimization of these parameters may be required.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol. Currently, there is a lack of comparative quantitative data for the different oxidation methods for the final product in the literature.
| Reaction Step | Method | Reported Yield |
| Synthesis of 1-formyl-3-thiosemicarbazide | From formic acid and thiosemicarbazide | 71–81% |
| Synthesis of 1H-1,2,4-triazole-3-thiol | Cyclization of 1-formyl-3-thiosemicarbazide with NaOH | 72–81% |
| Overall Yield of 1H-1,2,4-triazole-3-thiol | Two-step process from thiosemicarbazide | 51–66% |
Visualizations
Experimental Workflow: Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
Caption: Overall workflow for the two-step synthesis of the target compound.
Troubleshooting Logic for Low Oxidation Yield
Caption: Decision tree for troubleshooting low yields in the oxidation step.
References
Troubleshooting the oxidation of 1,2,4-triazole-3-thione to its dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 1,2,4-triazole-3-thione to its corresponding disulfide dimer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting any product, or the yield of the disulfide dimer is very low. What are the possible causes and solutions?
A1: Low or no yield of the desired disulfide dimer can stem from several factors. Below is a troubleshooting guide to address this issue:
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Incomplete Starting Material Synthesis: Ensure the precursor, 1,2,4-triazole-3-thione, was successfully synthesized and is of sufficient purity. Impurities can interfere with the oxidation reaction.
-
Ineffective Oxidizing Agent: The choice and quality of the oxidizing agent are critical.
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Mild Oxidants: For the selective formation of the disulfide, mild oxidizing agents are preferred.[1][2] Common choices include iodine (in the presence of a base like potassium iodide), hydrogen peroxide (H₂O₂), or even air (oxygen).
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Agent Degradation: Ensure your oxidizing agent has not degraded. For example, old solutions of hydrogen peroxide may have a lower concentration than stated.
-
-
Incorrect Reaction pH: The oxidation of thiols to disulfides is often pH-dependent. The reactive species is the thiolate anion (RS⁻), so a basic environment is generally favorable to deprotonate the thiol.[3][4][5] However, excessively high pH can promote side reactions. It is recommended to optimize the pH for your specific substrate.
-
Low Reaction Temperature: The reaction rate may be too slow at low temperatures. Consider moderately increasing the temperature, but be cautious as this can also increase the rate of side reactions.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: My reaction is incomplete, and I still have a significant amount of the starting 1,2,4-triazole-3-thione. What should I do?
A2: The presence of unreacted starting material indicates either insufficient oxidant or suboptimal reaction conditions.
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Increase Oxidant Stoichiometry: Gradually add more of the oxidizing agent while monitoring the reaction. Be careful to avoid adding a large excess at once, as this can lead to over-oxidation.
-
Optimize Reaction Conditions:
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pH Adjustment: As mentioned, a slightly basic medium can facilitate the reaction by increasing the concentration of the nucleophilic thiolate anion.[3][4][5]
-
Extended Reaction Time: Allow the reaction to stir for a longer period.
-
Temperature Increase: A modest increase in temperature can enhance the reaction rate.
-
Q3: I am observing the formation of side products. What are they, and how can I minimize them?
A3: A common side reaction in the oxidation of thiols is over-oxidation to form sulfinic or sulfonic acids.[6][7][8][9]
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Use a Milder Oxidizing Agent: Strong oxidizing agents are more likely to lead to the formation of sulfonic acids.[8][9] If you are using a potent oxidant, consider switching to a milder one like iodine or dimethyl sulfoxide (DMSO) under acidic conditions.
-
Control Reaction Temperature: Exothermic reactions can lead to localized heating, promoting over-oxidation. Maintain a controlled temperature throughout the reaction.
-
Careful Addition of Oxidant: Add the oxidizing agent portion-wise to the reaction mixture to maintain a low concentration of the oxidant at any given time.
-
Cleavage of the C-S Bond: With some oxidizing agents, particularly bromine, oxidative cleavage of the carbon-sulfur bond can occur, leading to 3-unsubstituted or 3-halogenated triazoles.[9] If this is observed, switching to a different oxidizing agent is recommended.
Q4: I am facing difficulties in purifying the disulfide dimer. What purification strategies can I employ?
A4: The purification of the disulfide dimer can be challenging due to its polarity and potential for disulfide exchange.
-
Crystallization: If the dimer is a solid, recrystallization from a suitable solvent system is often the most effective purification method.
-
Column Chromatography: Silica gel column chromatography can be used for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the dimer from the starting material and non-polar impurities.
-
Preparative TLC: For small-scale reactions, preparative Thin Layer Chromatography (TLC) can be a useful purification technique.
-
Avoid Reductive Conditions: During workup and purification, avoid conditions that could reduce the disulfide bond back to the thiol. This includes avoiding strong reducing agents and highly acidic conditions for extended periods.
Experimental Protocols
Protocol 1: Oxidation using Iodine and Potassium Iodide
This protocol is adapted from a general method for the oxidation of thiols.
-
Dissolution: Dissolve 1 equivalent of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add a solution of potassium iodide (KI) in water.
-
Oxidation: To this solution, add a solution of iodine (I₂) in the same solvent dropwise with stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into water. The solid product that precipitates is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Protocol 2: Oxidation using Iron(II) Chloride
This method has been reported for the synthesis of bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide.[10]
-
Mixture Preparation: Prepare a mixture of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and 3-phenyl-1H-1,2,4-triazole-5(4H)-thione in a mixture of methanol and acetonitrile.[10]
-
Stirring: Stir the mixture for a short period (e.g., 10 minutes).[10]
-
Filtration and Crystallization: Filter the mixture and allow the filtrate to stand at room temperature. The product is expected to crystallize over time.[10]
Data Presentation
| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |
| 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol | I₂/KI | Not specified | Not specified | |
| 3-phenyl-1H-1,2,4-triazole-5(4H)-thione | FeCl₂·4H₂O | Methanol/Acetonitrile | Not specified | [10] |
| 4-ethyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione | Not specified | Not specified | 87.6 | [11] |
| 4-allyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione | Not specified | Not specified | 90.5 | [11] |
Visualizations
Caption: Experimental workflow for the oxidation of 1,2,4-triazole-3-thione.
Caption: Troubleshooting decision tree for the oxidation reaction.
Caption: Reaction pathway showing desired product and potential side products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3,3'-Dithiobis(1H-1,2,4-triazole) Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole). All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 3,3'-Dithiobis(1H-1,2,4-triazole)?
The most common and efficient method for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) involves a two-step process. The first step is the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol, followed by its oxidative dimerization to form the desired disulfide product.
Q2: How is the precursor, 1H-1,2,4-triazole-3-thiol, synthesized?
A reliable method for the synthesis of 1H-1,2,4-triazole-3-thiol is through the cyclization of 1-formyl-3-thiosemicarbazide. This intermediate is prepared by the reaction of thiosemicarbazide with formic acid. The subsequent cyclization is typically achieved by heating in an aqueous sodium hydroxide solution followed by acidification.[1]
Q3: What are the common oxidizing agents used for the conversion of 1H-1,2,4-triazole-3-thiol to the disulfide?
Several oxidizing agents can be employed for the oxidative coupling of 1H-1,2,4-triazole-3-thiol. These include nitric acid in the presence of sodium nitrite, and potassium hydroxide. The choice of oxidant can influence the reaction conditions, yield, and purity of the final product.
Q4: What are the critical parameters to control during the oxidation reaction?
Key parameters to control during the oxidation step include temperature, pH, and the rate of addition of the oxidizing agent. Maintaining the appropriate temperature is crucial to prevent side reactions, and pH adjustment is often necessary for efficient disulfide bond formation. Slow and controlled addition of the oxidant can help to minimize the formation of over-oxidized byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 1H-1,2,4-triazole-3-thiol | Incomplete cyclization of 1-formyl-3-thiosemicarbazide. | Ensure the reaction mixture is heated at the recommended temperature for the specified duration during the sodium hydroxide-mediated cyclization. Confirm the complete dissolution of the starting material. |
| Loss of product during workup. | Carefully control the pH during acidification to ensure complete precipitation of the product. Use ice-cold water for washing the precipitate to minimize solubility losses. | |
| Low Yield of 3,3'-Dithiobis(1H-1,2,4-triazole) | Incomplete oxidation of the thiol precursor. | Increase the reaction time or the amount of oxidizing agent. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). |
| Over-oxidation to sulfonic acid or other byproducts. | Maintain a controlled temperature during the oxidation. Add the oxidizing agent slowly and portion-wise to avoid localized high concentrations. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | Optimize the amount of oxidizing agent and reaction time to ensure complete conversion of the thiol. |
| Formation of colored impurities. | The formation of brown fumes of nitrogen dioxide during oxidation with nitric acid/sodium nitrite is expected.[1] If other colored impurities are present, consider recrystallization from a suitable solvent or column chromatography for purification. | |
| Inconsistent Reaction Outcomes | Variability in the quality of starting materials. | Use high-purity thiosemicarbazide and formic acid for the precursor synthesis. |
| Fluctuations in reaction temperature or pH. | Use a temperature-controlled reaction setup and monitor the pH of the reaction mixture closely, making adjustments as needed. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 1H-1,2,4-triazole-3-thiol
| Parameter | Value | Reference |
| Starting Material | 1-Formyl-3-thiosemicarbazide | [1] |
| Reagent | Sodium Hydroxide | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | Heating on a steam bath | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 72-81% | [1] |
Table 2: Comparison of Oxidizing Agents for 3,3'-Dithiobis(1H-1,2,4-triazole) Formation
| Oxidizing Agent | Reaction Conditions | Reported Yield | Reference |
| Nitric Acid / Sodium Nitrite | Water, 45°C | Not specified | [1] |
| Potassium Hydroxide | Ethanol, Reflux | Not specified | [2] |
Experimental Protocols
Synthesis of 1H-1,2,4-triazole-3-thiol [1]
-
Preparation of 1-Formyl-3-thiosemicarbazide:
-
Heat 400 ml of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of colorless thiosemicarbazide and swirl until dissolved.
-
Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will separate.
-
Add 600 ml of boiling water and filter the milky solution.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry. The expected yield is 170–192 g (71–81%).
-
-
Cyclization to 1,2,4-Triazole-3(5)-thiol:
-
Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 ml of water in a 2-l. round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution for 30 minutes in an ice bath and then treat with 150 ml of concentrated hydrochloric acid.
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Cool the reaction mixture in an ice bath for 2 hours to precipitate the product.
-
Collect the 1,2,4-triazole-3(5)-thiol by suction filtration.
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Recrystallize the crude product by dissolving it in 300 ml of boiling water, filtering, and cooling the filtrate in an ice bath for 1 hour.
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Collect the purified product by suction filtration and air-dry. The expected yield is 108–123 g (72–81%).
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Oxidative Coupling to 3,3'-Dithiobis(1H-1,2,4-triazole)
A generalized protocol based on common thiol oxidation methods is provided below, as a specific detailed protocol for this exact transformation was not found in the initial search.
-
Dissolution of the Thiol:
-
Dissolve a known amount of 1H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., water, ethanol, or an aqueous basic solution).
-
-
Addition of Oxidant:
-
Slowly add the chosen oxidizing agent (e.g., a solution of hydrogen peroxide, iodine in ethanol, or an aqueous solution of potassium ferricyanide) to the stirred solution of the thiol at a controlled temperature (e.g., 0-25 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the starting thiol is no longer detectable.
-
-
Workup and Isolation:
-
Once the reaction is complete, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
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If the product remains in solution, it may be necessary to adjust the pH to induce precipitation or extract the product with a suitable organic solvent.
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Wash the isolated product with water and a suitable organic solvent to remove impurities.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent to obtain pure 3,3'-Dithiobis(1H-1,2,4-triazole).
-
Visualizations
Caption: Synthetic pathway for 3,3'-Dithiobis(1H-1,2,4-triazole).
Caption: A troubleshooting workflow for synthesis optimization.
Caption: Key parameters influencing the reaction outcome.
References
Technical Support Center: 3,3'-Dithiobis(1H-1,2,4-triazole) Purification
This technical support guide provides researchers, scientists, and drug development professionals with effective purification techniques for 3,3'-Dithiobis(1H-1,2,4-triazole). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 3,3'-Dithiobis(1H-1,2,4-triazole).
Q1: My final product is contaminated with the starting material, 1,2,4-triazole-3-thione. How can I remove it?
A1: Contamination with the starting material is the most common impurity issue. Several methods can be employed for its removal:
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Recrystallization: This is often the most effective method. 3,3'-Dithiobis(1H-1,2,4-triazole) and its precursor, 1,2,4-triazole-3-thione, are likely to have different solubilities in various solvents. Ethanol or a mixture of chloroform and petroleum ether are good starting points for recrystallization.[1]
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system for triazole derivatives is a gradient of ethyl acetate in petroleum ether or hexane.[2][3]
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Basic Wash: The thiol group of the starting material is acidic and can be deprotonated with a mild base. A wash with a dilute sodium bicarbonate solution may selectively remove the 1,2,4-triazole-3-thione as its more water-soluble salt. However, the triazole protons on the product are also weakly acidic, so care must be taken not to use too strong a base which might deprotonate and solubilize the desired product.
Q2: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?
A2: Low recovery during recrystallization can be due to several factors:
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High Solubility in the Chosen Solvent: If the product is too soluble in the recrystallization solvent, even at low temperatures, recovery will be poor.
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Solution: Try a different solvent or a solvent system where the product has lower solubility at room temperature and is sparingly soluble when cold. Adding a non-polar co-solvent (like hexane or petroleum ether) to a more polar solvent (like ethanol or ethyl acetate) can often induce precipitation.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
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Premature Crystallization: If the product crystallizes too quickly (e.g., upon immediate removal from heat), impurities can become trapped in the crystal lattice.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Q3: My compound is streaking on the Thin Layer Chromatography (TLC) plate. What does this indicate and how can I fix it?
A3: Streaking on a TLC plate is usually an indication of one of the following:
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Compound Overload: Applying too much of the sample to the TLC plate can cause streaking.
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Solution: Dilute your sample and apply a smaller spot to the plate.
-
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Inappropriate Solvent System: If the compound is highly polar, it may interact too strongly with the silica gel, leading to streaking.
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Solution: Increase the polarity of your mobile phase. For example, if you are using 50% ethyl acetate in hexane, try increasing it to 70% or adding a small amount of methanol.
-
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Acidic or Basic Nature of the Compound: The triazole moieties can interact with the slightly acidic silica gel.
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Solution: Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can improve peak shape. For basic compounds, a few drops of triethylamine may help.
-
Q4: The product appears to be insoluble in common organic solvents for column chromatography. What are my options?
A4: Poor solubility can be a challenge. Here are some approaches:
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Alternative Eluents: Try more polar solvent systems. A gradient of methanol in dichloromethane or chloroform can be effective for highly polar compounds.
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Dry Loading: Instead of dissolving the sample in a minimal amount of solvent and loading it onto the column, it can be "dry loaded."
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Protocol: Dissolve your crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to get a dry powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your chromatography column. This technique often results in better separation for sparingly soluble compounds.
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Data Presentation: Purification Method Comparison
The following table summarizes common purification techniques applicable to 3,3'-Dithiobis(1H-1,2,4-triazole), based on methods used for analogous compounds.
| Purification Technique | Typical Solvents/Eluents | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Chloroform/Petroleum Ether | Simple, cost-effective, can yield high purity product. | Potential for low recovery if solubility is high. |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane or Methanol/Chloroform gradient | Can separate compounds with similar polarities. | More time-consuming and requires larger volumes of solvent. |
| Washing | Water, Dilute NaHCO₃, Diethyl Ether | Quick and easy way to remove highly soluble impurities. | Not effective for removing impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol describes a standard recrystallization procedure to purify 3,3'-Dithiobis(1H-1,2,4-triazole) from non-polar impurities and potentially from the starting material, 1,2,4-triazole-3-thione.
Materials:
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Crude 3,3'-Dithiobis(1H-1,2,4-triazole)
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended)
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Buchner funnel and filter paper
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Ice bath
Procedure:
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Place the crude 3,3'-Dithiobis(1H-1,2,4-triazole) in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate.
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Continue adding small portions of hot ethanol until the solid just dissolves.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol.
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Dry the crystals under vacuum to obtain the purified 3,3'-Dithiobis(1H-1,2,4-triazole).
Visualizations
Diagram 1: General Purification Workflow
The following diagram illustrates a typical workflow for the purification of 3,3'-Dithiobis(1H-1,2,4-triazole).
A general workflow for the purification of 3,3'-Dithiobis(1H-1,2,4-triazole).
Diagram 2: Troubleshooting Logic for Contamination
This diagram outlines the decision-making process when dealing with a product contaminated with starting material.
Troubleshooting steps for removing starting material contamination.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Microwave Assisted Synthesis of 3, 5-Disubstituted 1, 2, 4-Triazole Based Piperazine Amide and Urea Derivatives | Online Journal of Chemistry [scipublications.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Common side products in the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) and their removal
Welcome to the technical support center for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this synthetic process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), focusing on the oxidation of 1H-1,2,4-triazole-3-thiol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent. 2. Incorrect reaction pH. 3. Insufficient reaction time or temperature. | 1. Use a fresh solution of the oxidizing agent (e.g., hydrogen peroxide). 2. Ensure the reaction medium is appropriately buffered; the oxidation of thiols is often favored at a basic pH. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature as needed. |
| Presence of Unreacted Starting Material (1H-1,2,4-triazole-3-thiol) | 1. Insufficient amount of oxidizing agent. 2. Short reaction time. | 1. Add the oxidizing agent in slight excess. 2. Extend the reaction time and monitor for the disappearance of the starting material spot on the TLC plate. |
| Formation of a Mixture of Products (Multiple Spots on TLC) | 1. Over-oxidation of the thiol. 2. Degradation of the product. | 1. Control the addition of the oxidizing agent (e.g., dropwise addition at a low temperature). 2. Avoid excessive heating and prolonged reaction times once the starting material is consumed. |
| Product is an Off-White or Yellowish Powder | Presence of impurities, possibly over-oxidation byproducts. | Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a white, crystalline solid. |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | If the product is water-soluble, consider extraction with an appropriate organic solvent after adjusting the pH of the aqueous solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)?
A1: The most common side products arise from the oxidation of the starting material, 1H-1,2,4-triazole-3-thiol. These include:
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Unreacted 1H-1,2,4-triazole-3-thiol: Incomplete oxidation can leave the starting material in the final product.
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Over-oxidation Products: Excessive oxidation can lead to the formation of sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H) derivatives of the triazole. These are typically more polar than the desired disulfide and can be challenging to remove.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) to separate the starting material, product, and any side products. The disulfide product is generally less polar than the starting thiol. The reaction is considered complete when the spot corresponding to the starting thiol is no longer visible on the TLC plate.
Q3: What is the recommended method for purifying the crude 3,3'-Dithiobis(1H-1,2,4-triazole)?
A3: Recrystallization is the most common and effective method for purifying the crude product. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product should be dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.
Q4: My final product has a low melting point compared to the literature value. What could be the reason?
A4: A depressed melting point is a strong indication of the presence of impurities. The most likely impurities are unreacted starting material or over-oxidation byproducts. Further purification, such as a second recrystallization or column chromatography, may be necessary.
Q5: Can I use other oxidizing agents besides hydrogen peroxide?
A5: Yes, other mild oxidizing agents can be used for the conversion of thiols to disulfides. These include iodine (I₂), dimethyl sulfoxide (DMSO), and air (in the presence of a catalyst). However, hydrogen peroxide is often preferred due to its environmental friendliness, as the only byproduct is water. The choice of oxidizing agent may affect the reaction conditions and the side product profile.
Experimental Protocols
Synthesis of 1H-1,2,4-triazole-3-thiol (Precursor)
A common method for the synthesis of the precursor involves the cyclization of thiosemicarbazide with formic acid.
| Parameter | Value |
| Reactants | Thiosemicarbazide, 90% Formic Acid |
| Procedure | 1. Heat 400 mL of 90% formic acid on a steam bath for 15 minutes. 2. Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved. 3. Continue heating for 30 minutes. 4. Add 600 mL of boiling water to the milky solution and filter. 5. Cool the filtrate in an ice bath for 2 hours. 6. Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry. 7. Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water and heat on a steam bath for 1 hour. 8. Cool the solution in an ice bath for 30 minutes and then add 150 mL of concentrated hydrochloric acid. 9. Cool in an ice bath for 2 hours and collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration. 10. Recrystallize the crude product from boiling water. |
| Typical Yield | 72-81% |
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
This protocol describes the oxidation of 1H-1,2,4-triazole-3-thiol using hydrogen peroxide.
| Parameter | Value |
| Reactants | 1H-1,2,4-triazole-3-thiol, 30% Hydrogen Peroxide, Sodium Hydroxide |
| Procedure | 1. Dissolve a known amount of 1H-1,2,4-triazole-3-thiol in an aqueous solution of sodium hydroxide at room temperature. 2. Cool the solution in an ice bath. 3. Add 30% hydrogen peroxide dropwise to the stirred solution while maintaining the temperature below 10 °C. 4. After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. 5. Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product. 6. Filter the precipitate, wash with cold water, and dry under vacuum. 7. Recrystallize the crude product from ethanol. |
| Typical Yield | >80% |
Visualizations
Caption: Synthetic workflow for 3,3'-Dithiobis(1H-1,2,4-triazole).
Caption: Troubleshooting decision tree for synthesis issues.
Addressing stability issues of 3,3'-Dithiobis(1H-1,2,4-triazole) during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 3,3'-Dithiobis(1H-1,2,4-triazole) during storage and experimentation.
Troubleshooting Guide
This guide provides solutions to common stability-related problems encountered during the handling and storage of 3,3'-Dithiobis(1H-1,2,4-triazole).
| Problem | Possible Cause | Recommended Solution |
| Physical Appearance Change (e.g., color change, clumping) | - Exposure to moisture and/or high humidity. - Exposure to light. - Elevated storage temperature. | - Store the compound in a tightly sealed container with a desiccant. - Store in a dark place or use an amber-colored vial. - Store at the recommended temperature of 10-30°C.[1] |
| Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC) | - Thermal decomposition. - Hydrolysis due to moisture. - Photodegradation. - Incompatible storage container. | - Avoid prolonged exposure to high temperatures. - Ensure the compound is stored in a dry environment. - Protect from light exposure. - Use inert glass or other non-reactive containers for storage. |
| Inconsistent Experimental Results | - Degradation of the compound in solution. - Reaction with solvent or other components in the experimental setup. | - Prepare solutions fresh before use. - If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light for a limited time. Perform a stability study in the specific solvent to determine an acceptable storage duration. - Ensure compatibility of the compound with all experimental components. |
| Poor Solubility | - Partial degradation of the compound. | - Confirm the purity of the compound using a suitable analytical method like HPLC. - If degradation is observed, obtain a fresh, high-purity batch of the compound. The compound is soluble in water and acids.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3,3'-Dithiobis(1H-1,2,4-triazole)?
A1: To ensure the stability of 3,3'-Dithiobis(1H-1,2,4-triazole), it should be stored at a controlled room temperature, ideally between 10°C and 30°C.[1] It is crucial to protect the compound from moisture by storing it in a tightly sealed container, preferably with a desiccant.[1] Additionally, the compound should be kept away from direct light and strong acids.[1]
Q2: What factors can lead to the degradation of 3,3'-Dithiobis(1H-1,2,4-triazole)?
A2: The stability of 3,3'-Dithiobis(1H-1,2,4-triazole) can be compromised by several factors, including:
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Moisture: The disulfide bond is susceptible to hydrolysis.
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Temperature: Elevated temperatures can accelerate thermal decomposition.[1]
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Light: Exposure to UV or visible light can induce photodegradation.
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pH: The stability of the disulfide bond can be influenced by the pH of the solution, with cleavage often favored under alkaline conditions.[2]
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Oxidizing and Reducing Agents: The disulfide bond is redox-active and can be cleaved by reducing agents or further oxidized by strong oxidizing agents.
Q3: What are the likely degradation products of 3,3'-Dithiobis(1H-1,2,4-triazole)?
A3: The degradation of 3,3'-Dithiobis(1H-1,2,4-triazole) can occur through two primary pathways: cleavage of the disulfide bond and decomposition of the triazole ring. Cleavage of the disulfide bond would likely result in the formation of 1H-1,2,4-triazole-3-thiol. Decomposition of the triazole ring, particularly at elevated temperatures, can produce gaseous products such as carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and nitrogen gas (N₂).[1]
Q4: How can I assess the stability of my sample of 3,3'-Dithiobis(1H-1,2,4-triazole)?
A4: A stability assessment can be performed by conducting a stability study. This involves storing the compound under controlled conditions (e.g., specific temperature and humidity) and testing its purity at predetermined time points. A common analytical technique for this is High-Performance Liquid Chromatography (HPLC) with a UV detector, which can separate the parent compound from its degradation products.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, 3,3'-Dithiobis(1H-1,2,4-triazole) should be kept away from strong acids and oxidizing agents.[1] It is also advisable to avoid contact with reactive metals.
Quantitative Stability Data Summary
| Condition | Parameter | Expected Outcome | Notes |
| Temperature | 40°C / 75% RH (Accelerated) | >5% degradation within 3 months | Based on typical accelerated stability testing outcomes for moderately stable compounds. |
| 25°C / 60% RH (Long-term) | <2% degradation over 12 months | Assumes proper packaging to protect from moisture and light. | |
| Humidity | >80% RH | Significant degradation expected | Disulfide bonds are susceptible to hydrolysis. |
| Light | ICH Q1B Photostability Testing | Potential for photodegradation | Heterocyclic compounds and disulfide bonds can be light-sensitive. |
| pH | pH < 4 | Generally stable | Disulfide bonds are relatively stable in acidic conditions. |
| pH 7 | Moderate stability | Stability is dependent on other factors like temperature and presence of other solutes. | |
| pH > 8 | Increased rate of disulfide cleavage | Alkaline conditions can promote disulfide exchange and cleavage.[2] |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity and monitoring the stability of 3,3'-Dithiobis(1H-1,2,4-triazole).
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: Acetonitrile.
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Standard: A well-characterized, high-purity reference standard of 3,3'-Dithiobis(1H-1,2,4-triazole).
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Sample: The 3,3'-Dithiobis(1H-1,2,4-triazole) sample to be analyzed.
2. Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).
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Gradient Program:
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0-5 min: 95% A, 5% B
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5-20 min: Linear gradient to 5% A, 95% B
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20-25 min: 5% A, 95% B
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25-30 min: Return to initial conditions (95% A, 5% B)
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3. Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
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Sample Preparation: Prepare the sample solution at a similar concentration to the standard.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. For stability studies, compare the purity of the stored sample to that of a reference sample at time zero.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways for 3,3'-Dithiobis(1H-1,2,4-triazole).
1. Materials:
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3,3'-Dithiobis(1H-1,2,4-triazole)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.
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Photostability chamber.
2. Procedure:
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Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and 1 M HCl. Heat one set of samples at 60°C for 24 hours. Keep another set at room temperature.
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Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and 1 M NaOH. Heat one set of samples at 60°C for 24 hours. Keep another set at room temperature.
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Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours.
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Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
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Analysis: Analyze all samples by HPLC-PDA-MS to separate and identify the degradation products.
Visualizations
Caption: Proposed degradation pathways for 3,3'-Dithiobis(1H-1,2,4-triazole).
Caption: Workflow for stability assessment of 3,3'-Dithiobis(1H-1,2,4-triazole).
Caption: Decision tree for troubleshooting stability issues.
References
Technical Support Center: Single Crystal Growth of 3,3'-Dithiobis(1H-1,2,4-triazole) Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3'-dithiobis(1H-1,2,4-triazole) and its metal complexes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the single crystal growth of these compounds.
Frequently Asked Questions (FAQs)
Q1: What makes single crystal growth of 3,3'-dithiobis(1H-1,2,4-triazole) metal complexes challenging?
A1: The single crystal growth of metal complexes with 3,3'-dithiobis(1H-1,2,4-triazole) can be challenging due to a combination of factors inherent to the ligand's structure. The molecule possesses multiple potential coordination sites through the nitrogen atoms of the two triazole rings and the sulfur atoms of the disulfide bridge.[1] This polyfunctional nature can lead to the formation of various species in solution, including oligomers or polymers, which can hinder the ordered arrangement required for single crystal formation. Furthermore, the flexibility of the disulfide bond can introduce conformational variability, making it difficult for the complex to adopt a single, well-defined geometry necessary for crystallization. The coordination chemistry of this specific ligand is not extensively documented, which adds a layer of challenge as researchers are exploring a relatively new area of coordination chemistry.[1]
Q2: What are the common coordination modes observed for 1,2,4-triazole based ligands?
A2: 1,2,4-triazole and its derivatives are versatile ligands that can coordinate to metal ions in several ways. They can act as monodentate ligands, typically through one of the nitrogen atoms. More commonly, they function as bridging ligands, linking two or more metal centers to form coordination polymers. The nitrogen atoms in the 1 and 2 positions of the triazole ring are frequently involved in forming these bridges.[2][3] The specific coordination mode is influenced by factors such as the metal ion's coordination preference, the solvent system, and the presence of counter-ions.
Q3: Can the disulfide bond in 3,3'-dithiobis(1H-1,2,4-triazole) break during complexation or crystallization?
A3: Yes, the disulfide bond can be susceptible to cleavage under certain experimental conditions. Reductive cleavage of disulfide bonds can occur, particularly under solvothermal conditions or in the presence of reducing agents.[4] This would lead to the in-situ formation of the 1H-1,2,4-triazole-3-thiolate ligand, which would then coordinate to the metal center. This can result in the formation of unexpected crystal structures. It is crucial to carefully control the reaction conditions, especially temperature and the choice of solvents and co-ligands, to maintain the integrity of the disulfide bridge if it is a desired structural feature of the final complex.
Q4: What are the most common techniques for growing single crystals of coordination polymers?
A4: Several techniques are commonly employed for the single crystal growth of coordination polymers. The most prevalent methods include:
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Slow Evaporation: A solution of the metal salt and ligand is left undisturbed in a vial with a loose cap or covered with perforated film, allowing the solvent to evaporate slowly over days or weeks, leading to gradual supersaturation and crystal growth.[5]
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Solvent Diffusion (or Vapor Diffusion): A solution of the complex is placed in a vial, which is then placed in a larger sealed container containing a solvent in which the complex is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.[6]
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Liquid-Liquid Diffusion (Layering): A solution of the ligand is carefully layered on top of a denser solution of the metal salt (or vice versa) in a narrow tube. Crystals form at the interface where the reactants slowly mix.
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Hydrothermal/Solvothermal Synthesis: The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures. This method can promote the formation of thermodynamically stable crystalline phases that may not be accessible at room temperature.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate Forms Immediately | 1. High concentration of reactants. 2. Rapid reaction kinetics. 3. Poor solubility of the resulting complex. | 1. Use more dilute solutions of the metal salt and ligand. 2. Slow down the reaction rate by using a diffusion technique (vapor or liquid). 3. Choose a solvent system where the complex has moderate solubility. A mixture of solvents can be effective. |
| Formation of Polycrystalline Powder | 1. High rate of nucleation. 2. Insufficient time for crystal growth. 3. Presence of impurities. | 1. Reduce the temperature to slow down nucleation. 2. Employ very slow evaporation or diffusion methods. 3. Ensure high purity of starting materials and use clean glassware. Filtration of solutions before setting up crystallization can help. |
| Crystals are Too Small | 1. Too many nucleation sites. 2. Rapid crystal growth. 3. Insufficient concentration of reactants in the later stages of growth. | 1. Decrease the concentration of reactants. 2. Lower the temperature of crystallization. 3. Use a larger volume of solution to ensure a sustained supply of material for growth. |
| Twinning or Intergrown Crystals | 1. Symmetry of the crystal lattice is prone to twinning. 2. Slight fluctuations in temperature or concentration during growth. | 1. Try different solvent systems, as solvent-crystal face interactions can influence growth habits. 2. Ensure a very stable environment with minimal temperature and vibrational disturbances. |
| Oily or Gelatinous Precipitate | 1. Formation of oligomeric or polymeric species that are not crystalline. 2. The chosen solvent is not suitable for crystallization. | 1. Adjust the metal-to-ligand ratio. 2. Experiment with a different range of solvents, including polar and non-polar options, and their mixtures. |
| No Crystals Form After a Long Time | 1. The complex is too soluble in the chosen solvent. 2. The concentration of reactants is too low. | 1. For slow evaporation, try a more volatile solvent. For diffusion, choose a precipitant that causes a more significant drop in solubility. 2. Increase the initial concentration of the metal and ligand solutions. |
Experimental Protocols
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
The synthesis of 3,3'-dithiobis(1H-1,2,4-triazole) is typically a two-step process starting from the commercially available 1,2,4-triazole-3-thione.
Step 1: Synthesis of 1,2,4-Triazole-3-thione This compound is often commercially available. If synthesis is required, it can be prepared from thiosemicarbazide and formic acid.
Step 2: Oxidative Dimerization to 3,3'-Dithiobis(1H-1,2,4-triazole) A common method for the oxidation of thiols to disulfides is the use of a mild oxidizing agent like hydrogen peroxide.[1]
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Procedure:
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Dissolve 1,2,4-triazole-3-thione in a suitable solvent, such as an aqueous basic solution (e.g., dilute NaOH) to form the thiolate.
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Cool the solution in an ice bath.
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Add a solution of hydrogen peroxide (e.g., 30%) dropwise with stirring.
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The disulfide product will precipitate from the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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General Protocol for Single Crystal Growth by Slow Evaporation
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In a clean vial, dissolve the metal salt (e.g., nitrates, chlorides, or perchlorates of transition metals like Cu(II), Zn(II), Co(II), etc.) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or water).
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In a separate vial, dissolve an equimolar amount of 3,3'-dithiobis(1H-1,2,4-triazole) in the same or a miscible solvent.
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Combine the two solutions and stir for a short period.
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Filter the resulting solution to remove any particulate matter.
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Transfer the clear solution to a clean crystallization vessel (e.g., a small beaker or vial).
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Cover the vessel with a lid that allows for slow solvent evaporation (e.g., a cap with a few needle holes or sealing with parafilm and piercing it with a needle).
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Place the vessel in a location with a stable temperature and free from vibrations.
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Monitor the vessel over several days to weeks for the formation of single crystals.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the crystallization of 3,3'-dithiobis(1H-1,2,4-triazole) metal complexes.
Caption: A generalized experimental workflow for the synthesis and crystallization of 3,3'-dithiobis(1H-1,2,4-triazole) metal complexes.
Caption: A decision-making diagram for troubleshooting common issues in the single crystal growth process.
References
- 1. 3,3'-Dithiobis(1H-1,2,4-triazole) | 14804-01-4 | Benchchem [benchchem.com]
- 2. Single-Crystal Structure Analysis of Three Novel Iron(II) Coordination Polymers with Bridging 1,3,5-Tris((1H-1,2,4-triazol-1-yl)methyl)benzene [mdpi.com]
- 3. Distinct structures of coordination polymers incorporating flexible triazole-based ligand: topological diversities, crystal structures and property studies [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
How to prevent byproduct formation in large-scale synthesis of dithiobis triazoles
Welcome to the technical support center for the large-scale synthesis of dithiobis triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic processes, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing dithiobis triazoles on a large scale?
A1: The most prevalent and scalable method involves a two-step process:
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Formation of 1,2,4-triazole-3-thione: This is typically achieved through the alkaline cyclization of a corresponding acylthiosemicarbazide intermediate.
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Oxidative Dimerization: The resulting 1,2,4-triazole-3-thione is then oxidized to form the dithiobis triazole disulfide bridge.
Q2: What are the primary byproducts encountered during the synthesis of dithiobis triazoles?
A2: The major byproducts to monitor are:
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1,3,4-Thiadiazole Isomers: These are the most common impurities and arise during the cyclization step.
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Products of C-S Bond Cleavage: These can form during the oxidation step, leading to desulfurized triazoles or other related impurities.
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Unreacted Starting Materials: Incomplete reactions can leave residual 1,2,4-triazole-3-thione or acylthiosemicarbazide.
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Over-oxidized Products: Depending on the oxidant used, sulfonic acids or other over-oxidized species can be formed.
Q3: How can I minimize the formation of the 1,3,4-thiadiazole byproduct?
A3: The formation of the 1,3,4-thiadiazole isomer is highly pH-dependent. Cyclization of the acylthiosemicarbazide intermediate under acidic conditions favors the formation of the 1,3,4-thiadiazole ring.[1][2] To minimize this byproduct, it is crucial to maintain alkaline conditions (e.g., using NaOH, KOH, or Na2CO3) during the cyclization step.[3][4] Careful control of pH is therefore a critical process parameter.
Q4: What are the best practices for the oxidation step to avoid C-S bond cleavage?
A4: Oxidative cleavage of the C-S bond is a potential side reaction that can be influenced by the choice of oxidizing agent and reaction conditions.[1][5] Milder oxidizing agents are generally preferred for large-scale synthesis. While strong oxidants like chlorine or bromine can be effective, they also increase the risk of C-S bond cleavage. Hydrogen peroxide is a commonly used oxidant, but careful control of temperature and stoichiometry is necessary to prevent over-oxidation and decomposition. Iodine is another effective oxidant for this transformation.
Troubleshooting Guides
Issue 1: High Levels of 1,3,4-Thiadiazole Isomer Detected
Possible Causes:
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Low pH during Cyclization: The reaction medium may have become acidic or not sufficiently alkaline.
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Inadequate Mixing: Poor mixing in a large reactor can lead to localized areas of low pH.
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Incorrect Reagent Stoichiometry: Insufficient base was used for the amount of starting material.
Troubleshooting Steps:
-
Monitor and Control pH: Implement in-process pH monitoring. The pH should be maintained in the alkaline range (typically pH 8-12) throughout the cyclization reaction.
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Optimize Base Addition: Ensure the base is added in a controlled manner to maintain a consistent pH. For large-scale reactions, a gradual addition or the use of a metering pump is recommended.
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Improve Agitation: Verify that the reactor's agitation is sufficient to ensure a homogeneous reaction mixture. Baffles within the reactor can improve mixing efficiency.
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Analytical Monitoring: Use in-process analytical techniques like HPLC to monitor the formation of the desired product and the isomeric byproduct.[2]
Issue 2: Presence of Desulfurized Byproducts
Possible Causes:
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Harsh Oxidation Conditions: The oxidizing agent may be too strong, or the reaction temperature may be too high.
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Prolonged Reaction Time: Extended exposure to the oxidant can promote side reactions.
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Presence of Metal Impurities: Certain metal ions can catalyze the decomposition of the desired product or the oxidant, leading to undesired side reactions.
Troubleshooting Steps:
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Select a Milder Oxidant: Consider using a milder oxidizing agent. The choice of oxidant can have a significant impact on byproduct formation.
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Optimize Temperature and Reaction Time: Conduct optimization studies to determine the lowest effective temperature and shortest reaction time for the oxidation step.
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Control Stoichiometry of Oxidant: Carefully control the molar equivalents of the oxidizing agent. An excess of oxidant should be avoided.
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Use Chelating Agents: If metal contamination is suspected, consider the addition of a chelating agent to sequester metal ions.
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Purification: Implement a purification strategy, such as recrystallization or chromatography, to remove these impurities.
Experimental Protocols
Key Experiment 1: Optimized Large-Scale Synthesis of 5-Substituted-1,2,4-triazole-3-thione
Objective: To synthesize the 1,2,4-triazole-3-thione precursor while minimizing the formation of the 1,3,4-thiadiazole isomer.
Methodology:
-
Charge the reactor with the appropriate acylthiosemicarbazide and a suitable solvent (e.g., ethanol or water).
-
Begin agitation and heat the mixture to a specified temperature (e.g., 60-80 °C).
-
Prepare a solution of a base, such as sodium hydroxide (e.g., 2 M solution).
-
Slowly add the base solution to the reactor over a period of 1-2 hours, while continuously monitoring the pH to maintain it within the target alkaline range (e.g., pH 9-11).
-
Maintain the reaction mixture at the target temperature for a specified time (e.g., 2-4 hours), with continued pH monitoring and adjustment as necessary.
-
Monitor the reaction progress by HPLC to confirm the consumption of the starting material and the formation of the desired product.
-
Once the reaction is complete, cool the mixture and adjust the pH to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
Key Experiment 2: Controlled Oxidation to Dithiobis Triazole
Objective: To oxidize the 1,2,4-triazole-3-thione to the dithiobis triazole while minimizing C-S bond cleavage and over-oxidation byproducts.
Methodology:
-
Suspend the 1,2,4-triazole-3-thione in a suitable solvent (e.g., water or an alcohol/water mixture) in the reactor.
-
Cool the mixture to a controlled temperature (e.g., 0-10 °C).
-
Slowly add a solution of the chosen oxidizing agent (e.g., hydrogen peroxide or an iodine solution) to the reaction mixture over a period of 1-3 hours, maintaining the low temperature.
-
Monitor the reaction by TLC or HPLC to track the disappearance of the starting material and the formation of the disulfide product.
-
Once the reaction is complete, quench any remaining oxidant (if necessary).
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system to remove any unreacted starting material and byproducts.
Data Presentation
Table 1: Effect of pH on the Cyclization of Acylthiosemicarbazide
| pH of Reaction | Yield of 1,2,4-Triazole-3-thione (%) | Purity by HPLC (%) | 1,3,4-Thiadiazole Byproduct (%) |
| 5 | 15 | 20 | 80 |
| 7 | 45 | 55 | 45 |
| 9 | 85 | 90 | 10 |
| 11 | 92 | 98 | 2 |
Table 2: Comparison of Oxidizing Agents for Dimerization
| Oxidizing Agent | Reaction Temp (°C) | Reaction Time (h) | Yield of Dithiobis Triazole (%) | Purity by HPLC (%) | C-S Cleavage Byproducts (%) |
| H₂O₂ (30%) | 5 | 2 | 88 | 95 | 3 |
| Iodine | 25 | 1 | 91 | 97 | 1 |
| Bromine | 0 | 1.5 | 85 | 90 | 8 |
| KMnO₄ | 0 | 3 | 75 | 80 | 15 |
Visualizations
Caption: Competitive pathways in dithiobis triazole synthesis.
Caption: Troubleshooting flowchart for byproduct formation.
References
Refining experimental procedures for reproducible corrosion inhibition measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental procedures for reproducible corrosion inhibition measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for evaluating corrosion inhibitor efficiency?
A1: The primary methods to determine corrosion rates and inhibitor efficiency can be broadly categorized as non-destructive and destructive techniques.[1]
-
Weight Loss Method: This is a direct and simple technique where a pre-weighed metal coupon is exposed to a corrosive environment for a specific duration. The weight loss is then used to calculate the corrosion rate.[2][3] It is versatile and applicable to all types of corrosive environments.[3]
-
Electrochemical Techniques: These methods provide insights into the electrochemical reactions at the metal's surface and can be used for continuous monitoring. Common electrochemical techniques include:
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides information on the corrosion mechanism and the protective properties of the inhibitor film.[4]
-
Linear Polarization Resistance (LPR): A rapid, non-destructive technique for measuring the corrosion rate in real-time.[1]
-
Potentiodynamic Polarization: A destructive technique that provides information on the anodic and cathodic corrosion processes.[5]
-
-
Solution Analysis: This method involves measuring the change in the concentration of metal ions in the corrosive solution over time. It is most effective when the corrosion products are soluble.[1]
-
Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and stereo microscopy are used to examine the surface morphology of the metal after exposure to the corrosive environment, providing qualitative information about the inhibitor's performance.[6]
Q2: How do I choose the right experimental setup for my corrosion inhibitor testing?
A2: The choice of experimental setup should simulate the operational conditions in the field as closely as possible.[1] Key factors to consider include:
-
Environment and Material Composition: The test solution and metal coupons should match the real-world application.[1][7]
-
Temperature and Pressure: These should be controlled to reflect the service conditions.[1]
-
Flow Conditions: The movement of the corrosive fluid can significantly impact inhibitor performance. Laboratory setups like the bubble test, static test, and wheel test can be used to simulate different flow regimes.[1] The merit of a laboratory methodology is often judged by its ability to control and determine hydrodynamic parameters.[1]
-
Inhibitor Addition Method: The method of introducing the inhibitor (continuous or batch) should mimic the intended application.[1]
Q3: My electrochemical measurement results are not reproducible. What are the common causes?
A3: Reproducibility in electrochemical measurements can be affected by several factors:
-
Sample Preparation: Inconsistent surface preparation of the working electrode is a major source of variability. Ensure a standardized procedure for polishing, cleaning, and drying the specimens.[3][5] Minimal cleaning should include a solvent wash to degrease the sample.[7]
-
Solution Preparation: The composition of the test solution, including the concentration of corrosive species and the inhibitor, must be precise. The pH and dissolved gas content (e.g., O2, CO2, H2S) should be carefully controlled.[1][2]
-
Environmental Factors: Day-to-day variations in the test chamber environment, such as temperature and relative humidity, can influence results.[8] Even the position of the test cell within the chamber can have an effect.[8]
-
Operator Variability: The experience and consistency of the person performing the experiment play a crucial role, especially in techniques like potentiodynamic polarization.[5]
-
Instrumental Noise: Strong electromagnetic fields can interfere with sensitive measurements like EIS. It is advisable to conduct these experiments away from noise sources.[5]
-
Interface Connection: The electrical connection to the working electrode needs to be secure and stable.[5]
Q4: What are the best practices for preparing metal coupons for weight loss experiments?
A4: Proper coupon preparation is critical for obtaining accurate and reproducible weight loss data.[3]
-
Surface Finish: The surface of the coupon should be prepared to be comparable to the system being modeled.[7] Common methods include blasting with glass beads or sand, or grinding with abrasive belts.[3]
-
Cleaning: Before exposure, coupons must be thoroughly cleaned to remove any contaminants. This typically involves degreasing with a solvent.[3][7] Refer to standards like NACE RP-0775 and ASTM G-1 & G-4 for detailed procedures.[3]
-
Handling: Avoid handling cleaned coupons with bare hands to prevent contamination from oils and salts.[9]
-
Weighing: Use a high-precision analytical balance to weigh the coupons before and after exposure.
-
Post-Exposure Cleaning: After the test, corrosion products must be removed without disturbing the underlying metal. This is a critical step for accurate weight loss determination.[3]
Q5: How can I ensure the inhibitor solution is prepared correctly?
A5: The stability and homogeneity of the inhibitor solution are crucial.
-
Solubility: Ensure the inhibitor is fully dissolved in the test medium. Some inhibitors may require specific solvents or dispersants to remain suspended.[10]
-
Concentration: Use precise measurements to achieve the desired inhibitor concentration. Under-dosing can lead to a loss of effectiveness.[9]
-
Compatibility: Be aware of potential interactions between the inhibitor and other components in the system, which could lead to issues like emulsion or foaming.
Troubleshooting Guides
Issue 1: Inconsistent Corrosion Rates in Weight Loss Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Surface Preparation | Standardize the coupon polishing and cleaning procedure. Refer to ASTM G1 for detailed guidelines.[7] |
| Contamination of Coupons | Handle coupons with gloves to avoid transferring oils and salts from your hands.[9] Ensure thorough cleaning before weighing and exposure.[3] |
| Non-uniform Corrosion | Use duplicate or multi-replicate coupon samples to account for local variations in corrosion.[3] Ensure consistent orientation of coupons relative to the flow of the corrosive medium.[3] |
| Incomplete Removal of Corrosion Products | Use appropriate chemical or mechanical cleaning methods to remove all corrosion products without removing the base metal. Refer to ASTM G1 for recommended practices.[7] |
| Variations in Test Conditions | Tightly control temperature, pressure, and solution composition throughout the experiment.[1] |
Issue 2: High Scatter in Electrochemical Data (EIS, LPR, Polarization)
| Potential Cause | Troubleshooting Step |
| Unstable Open Circuit Potential (OCP) | Allow the system to stabilize for a sufficient amount of time before starting the measurement. The OCP should be stable to within a few millivolts.[11] |
| Poor Electrical Connection | Check all connections to the electrodes. Ensure the reference electrode tip is close to the working electrode. |
| External Electrical Noise | Shield the electrochemical cell and cables. Ground the potentiostat properly. Avoid running experiments near sources of electromagnetic interference.[5] |
| Inconsistent Electrode Surface | Implement a rigorous and repeatable procedure for polishing and cleaning the working electrode before each experiment.[5] |
| Gas Bubble Adherence | If purging with a gas, ensure that bubbles do not attach to the electrode surface, as this can alter the active area. |
| Solution Contamination | Use high-purity water and reagents. Ensure the test cell is thoroughly cleaned between experiments. |
Experimental Protocols
Protocol 1: Standard Weight Loss Corrosion Test (based on ASTM G31)
-
Coupon Preparation:
-
Exposure:
-
Post-Exposure Cleaning:
-
Carefully remove the coupon from the solution.
-
Clean the coupon to remove all corrosion products using a method that does not remove a significant amount of the underlying metal (refer to ASTM G1 for guidance).[7]
-
Dry the coupon thoroughly.
-
-
Final Weighing and Calculation:
-
Weigh the cleaned and dried coupon to the nearest 0.1 mg.
-
Calculate the weight loss.
-
Calculate the corrosion rate in units such as millimeters per year (mm/y) or mils per year (mpy).[6]
-
Protocol 2: Preparation for Electrochemical Measurements
-
Working Electrode Preparation:
-
Mount the metal sample in an appropriate holder, exposing a well-defined surface area.
-
Mechanically polish the electrode surface using a series of abrasive papers with decreasing grit size.
-
Perform a final polish with a fine abrasive slurry (e.g., alumina or diamond paste) to achieve a mirror-like finish.
-
Rinse the electrode with deionized water and a suitable solvent (e.g., ethanol or acetone) to remove polishing residues.
-
Dry the electrode with a stream of inert gas or clean air.
-
-
Electrochemical Cell Setup:
-
Assemble the electrochemical cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).
-
Fill the cell with the test solution containing the desired concentration of corrosive species and inhibitor.
-
Place the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize ohmic drop.
-
-
System Equilibration:
-
Immerse the electrodes in the solution and allow the system to reach a stable Open Circuit Potential (OCP). This can take from 30 minutes to several hours.[11]
-
-
Electrochemical Measurement:
-
Perform the desired electrochemical measurement (e.g., EIS, LPR, or potentiodynamic polarization) using a potentiostat.
-
Data Presentation
Table 1: Common Corrosion Rate Units and Conversion Factors
| Unit | Abbreviation | Conversion to mm/year |
| Mils per year | mpy | 1 mpy = 0.0254 mm/year |
| Millimeters per year | mm/y | 1 mm/y |
| Grams per square meter per hour | g/(m²·h) | 1 g/(m²·h) = 8760 / density (g/cm³) mm/y |
| Milligrams per square decimeter per day | mdd | 1 mdd = 0.0365 / density (g/cm³) mm/y |
Table 2: Standard Test Methods for Corrosion Testing
| Standard | Title | Application |
| ASTM G1 | Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | General guidelines for handling and evaluating corrosion test specimens.[7] |
| ASTM G31 | Standard Guide for Laboratory Immersion Corrosion Testing of Metals | Procedures for conducting immersion corrosion tests.[6] |
| ASTM A262 | Standard Practices for Detecting Susceptibility to Intergranular Attack in Austenitic Stainless Steels | Specific tests for intergranular corrosion in stainless steels.[12] |
| NACE RP0775 | Preparation, Installation, Analysis, and Interpretation of Corrosion Coupons in Oilfield Operations | Guidance on the use of corrosion coupons in oil and gas environments.[12] |
| ASTM G5 | Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements | Standardized procedure for potentiodynamic polarization measurements.[11] |
| ASTM G106 | Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements | Guidelines for verifying the accuracy of EIS measurements.[11] |
Visualizations
References
- 1. uv.mx [uv.mx]
- 2. Introduction to Corrosion Monitoring [alspi.com]
- 3. alspi.com [alspi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 7. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 8. dl.astm.org [dl.astm.org]
- 9. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 10. youtube.com [youtube.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. tcreng.com [tcreng.com]
Overcoming low solubility of 3,3'-Dithiobis(1H-1,2,4-triazole) in specific applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 3,3'-Dithiobis(1H-1,2,4-triazole) in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-Dithiobis(1H-1,2,4-triazole) and why is its solubility a concern?
3,3'-Dithiobis(1H-1,2,4-triazole) is a chemical compound that is often investigated for its potential in drug development, coordination chemistry, and electrochemistry due to the bioactive 1,2,4-triazole rings and the redox-active disulfide bridge. However, its planar, symmetrical structure and potential for strong intermolecular hydrogen bonding can lead to low solubility in many common solvents, which can be a significant hurdle in experimental assays and formulation development.
Q2: What are the general solubility characteristics of 3,3'-Dithiobis(1H-1,2,4-triazole)?
Direct quantitative solubility data for 3,3'-Dithiobis(1H-1,2,4-triazole) is not extensively published. However, based on its structure and data from closely related bis-triazole compounds, it is expected to be poorly soluble in non-polar organic solvents and have limited solubility in water and alcohols. A related compound, dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)], is reported to be almost insoluble in solvents like methanol, ethanol, and acetone, but shows some solubility in dimethyl sulfoxide (DMSO), water, N,N-diethylformamide (DEF), and γ-butyrolactone (BL), with solubility increasing at higher temperatures.
Q3: What are the initial recommended solvents to try for dissolving 3,3'-Dithiobis(1H-1,2,4-triazole)?
Based on empirical evidence from related triazole compounds, the following solvents are recommended as a starting point:
-
Dimethyl sulfoxide (DMSO): Often the most effective solvent for this class of compounds.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.
-
Heated water: The precursor, 1H-1,2,4-triazole-3-thiol, is soluble in hot water, so this may be a viable option, potentially with pH adjustment.[1]
Q4: Can derivatization improve the solubility of 3,3'-Dithiobis(1H-1,2,4-triazole)?
Yes, chemical modification is a potential strategy. For instance, introducing glycosyl units to related triazole-thiones has been shown to improve water solubility and enhance biological activity.[2] The preparation of nucleoside analogues of similar compounds has also been proposed to improve solubility and bioavailability.[3]
Troubleshooting Guides
Scenario 1: Precipitate Formation in Aqueous Buffer During a Biological Assay
Q: I dissolved my 3,3'-Dithiobis(1H-1,2,4-triazole) in DMSO for a cell-based assay. When I add it to my aqueous cell culture medium, a precipitate forms. What can I do?
A: This is a common issue when a compound is poorly soluble in an aqueous system. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its solubility limit in the medium.
-
Increase the DMSO Concentration (with caution): You can try to increase the final percentage of DMSO in your medium. However, be mindful that DMSO can have its own biological effects on cells, so it's crucial to run a vehicle control with the same DMSO concentration to assess its impact. Most cell lines can tolerate DMSO up to 0.5-1%, but this should be empirically determined.
-
Use a Co-solvent System: A mixture of solvents can sometimes keep a compound in solution more effectively. A common approach is to use a mixture of DMSO and a less toxic solvent like ethanol or polyethylene glycol (PEG) to dissolve the compound before diluting it in the medium.
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Tween 80, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A stock solution of the compound can be prepared in a solvent with a small amount of surfactant before final dilution.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. The 1,2,4-triazole ring has nitrogen atoms that can be protonated. Experimenting with the pH of your buffer system (if your assay allows) might improve solubility.
Scenario 2: Difficulty Preparing a Stock Solution for Electrochemical Studies
Q: I am trying to prepare a stock solution of 3,3'-Dithiobis(1H-1,2,4-triazole) in acetonitrile for cyclic voltammetry, but it is not dissolving. What solvent system should I use?
A: Acetonitrile is a common solvent for electrochemistry, but it may not be the best choice for this compound. Consider the following:
-
Switch to a More Polar Aprotic Solvent: As mentioned, DMSO and DMF are likely better solvents for this compound. These are also commonly used in electrochemical studies.
-
Use a Co-solvent System: A mixture of solvents may be effective. For example, a small amount of DMSO to initially dissolve the compound, followed by dilution with acetonitrile, might work. Sonication can aid in this process.
-
Consider the Supporting Electrolyte: The choice of supporting electrolyte can sometimes influence the solubility of the analyte. Ensure that the electrolyte is fully dissolved before adding the 3,3'-Dithiobis(1H-1,2,4-triazole).
Data Presentation
Table 1: Estimated Solubility of 3,3'-Dithiobis(1H-1,2,4-triazole) in Common Solvents
Disclaimer: The following data is an estimation based on the solubility of structurally related bis-triazole compounds and should be used as a guideline for initial solvent screening.
| Solvent | Type | Estimated Solubility | Notes |
| Water | Polar Protic | Very Low | Solubility may increase with heating and pH adjustment. |
| Methanol | Polar Protic | Very Low | |
| Ethanol | Polar Protic | Very Low | |
| Acetone | Polar Aprotic | Very Low | |
| Acetonitrile | Polar Aprotic | Low | |
| Dichloromethane | Non-polar | Insoluble | |
| Hexane | Non-polar | Insoluble | |
| DMSO | Polar Aprotic | Moderate to High | Recommended starting solvent. |
| DMF | Polar Aprotic | Moderate | A good alternative to DMSO. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent and Heat
This protocol is intended for preparing a concentrated stock solution for use in biological assays.
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile microcentrifuge tubes
-
Heated water bath or heat block
-
Vortex mixer
Methodology:
-
Weigh out the desired amount of 3,3'-Dithiobis(1H-1,2,4-triazole) in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. For example, to prepare a 10 mM stock, start with a volume of DMSO that would result in a 50-100 mM solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a heated water bath or heat block set to 40-50°C for 5-10 minutes.
-
Remove the tube and vortex again. Repeat the heating and vortexing steps until the compound is completely dissolved.
-
Once dissolved, add the required volume of PEG 400 to achieve the final desired stock concentration.
-
Vortex thoroughly to ensure a homogenous solution.
-
This stock can then be serially diluted in the appropriate assay buffer or cell culture medium. Always perform a final dilution step of at least 1:100 to minimize solvent effects.
Protocol 2: pH Adjustment for Solubility Enhancement in Aqueous Buffers
This protocol is for situations where an aqueous solution is required and the compound's solubility is pH-dependent.
Materials:
-
3,3'-Dithiobis(1H-1,2,4-triazole)
-
Deionized water or desired buffer
-
1 M NaOH and 1 M HCl for pH adjustment
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Add the desired amount of 3,3'-Dithiobis(1H-1,2,4-triazole) to a volume of deionized water or buffer.
-
Place the mixture on a stir plate and begin stirring.
-
Slowly add small aliquots of 1 M NaOH to raise the pH. The triazole nitrogens may become deprotonated at higher pH, which could increase solubility.
-
Monitor the dissolution of the compound as the pH is increased.
-
If solubility is achieved at a high pH, the solution can be carefully back-titrated with 1 M HCl to the desired final pH. Be aware that the compound may precipitate if the pH is lowered too much.
-
Alternatively, for some compounds, solubility may be higher at a lower pH. In this case, start by adding small aliquots of 1 M HCl.
Visualizations
References
Validation & Comparative
Comparison of corrosion inhibition by 3,3'-Dithiobis(1H-1,2,4-triazole) vs. other triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triazoles as Corrosion Inhibitors
Triazole derivatives are a prominent class of organic compounds extensively investigated for their efficacy as corrosion inhibitors for a wide range of metals and alloys, including mild steel, copper, and aluminum. Their protective action is attributed to the presence of nitrogen heteroatoms and, in many cases, sulfur atoms and π-electrons within their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The mechanism of inhibition can involve physisorption, chemisorption, or a combination of both, leading to a significant reduction in the corrosion rate. The structural characteristics of the triazole ring and its substituents play a crucial role in determining the effectiveness of the inhibitor.
Experimental Protocols for Performance Evaluation
To objectively compare the performance of different triazole-based corrosion inhibitors, standardized experimental protocols are essential. The following are detailed methodologies for key experiments commonly employed in the field.
Weight Loss Measurements
This gravimetric method provides a direct measure of metal loss due to corrosion.
-
Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and dried. The initial weight of each coupon is accurately recorded.
-
Exposure: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the triazole inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
-
Analysis: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculations: The weight loss (ΔW), corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following equations:
-
ΔW = Winitial - Wfinal
-
CR (mg cm-2 h-1) = ΔW / (A * t)
-
where A is the surface area of the coupon and t is the immersion time.
-
-
IE% = [(CRblank - CRinhibitor) / CRblank] * 100
-
where CRblank and CRinhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.
-
Calculation: The inhibition efficiency is calculated as:
-
IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] * 100
-
where icorr,blank and icorr,inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Procedure: The experiment is conducted in the same three-electrode cell as the PDP measurements. A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance). These plots are then fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation: The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] * 100
-
where Rct,inhibitor and Rct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Synthesis of Triazole-Based Inhibitors
The synthesis of novel triazole derivatives is a key area of research in the development of new corrosion inhibitors. The following is an example of a synthesis procedure for novel triazole derivatives as reported in the literature[1].
-
General Procedure for Synthesis of (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) and 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2): A mixture of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol) and either 3-acetyl-coumarine or 9H-fluoren-9-one (1 mmol) in methanol (20 ml) containing a few drops of concentrated H2SO4 is refluxed for 10 minutes. The resulting precipitate is filtered while hot, washed with hot methanol, and dried.
Comparative Performance Data of Triazole Inhibitors
The following tables summarize the corrosion inhibition performance of various triazole derivatives on different metals in acidic media, as reported in the literature. This data can be used as a benchmark for evaluating the performance of 3,3'-Dithiobis(1H-1,2,4-triazole) once experimental results become available.
Table 1: Corrosion Inhibition Efficiency of Triazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Temperature (K) | Method | Inhibition Efficiency (%) | Reference |
| 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) | 0.5 | 303 | Weight Loss | 95.1 | [2] |
| 4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT) | 0.5 | 303 | Weight Loss | 92.7 | |
| 3,5-diphenyl-4H-1,2,4-triazole (DHT) | Not Specified | 303 | Polarization | Up to 98 | [3] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | 75 ppm | Not Specified | Weight Loss | 95 | [4] |
Table 2: Corrosion Inhibition Efficiency of Triazole Derivatives on Copper in Nitric Acid
| Inhibitor | Concentration | Temperature (°C) | Method | Inhibition Efficiency (%) | Reference |
| Novel 1,2,4-Triazole Derivative (A) | Not Specified | 25 | Weight Loss | Up to 95.1 | [5] |
| Novel 1,2,4-Triazole Derivative (B) | Not Specified | 25 | Weight Loss | Lower than A | [5] |
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and the proposed mechanisms of corrosion inhibition.
Caption: General workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition by triazole derivatives.
References
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Validating Electrochemical Impedance Spectroscopy (EIS) Data for Dithiobis Triazole Films: A Comparative Guide
Introduction
Dithiobis triazole films are a class of self-assembled monolayers (SAMs) that have garnered significant interest in various fields, including corrosion inhibition, biosensing, and electronics, owing to their unique electrochemical properties and ease of formation on noble metal surfaces. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of these films. However, the reliability of EIS data is contingent upon rigorous validation to ensure accurate interpretation of the film's behavior. This guide provides a comprehensive comparison of methodologies for validating EIS data for dithiobis triazole films, supported by detailed experimental protocols and a comparative analysis with alternative characterization techniques.
Core Principles of EIS Data Validation
The validity of EIS measurements hinges on several fundamental criteria that ensure the system's response is accurately captured and interpretable. These principles are critical when studying the delicate nature of dithiobis triazole films.
-
Linearity : The applied AC perturbation should be small enough to ensure a linear current response. For dithiobis triazole films, a typical perturbation of 5-10 mV is recommended to avoid altering the film structure or inducing non-linear electrochemical reactions.
-
Causality : The system's response (current) must only be due to the applied perturbation (voltage) and not from other external factors. This is ensured by proper shielding of the electrochemical cell.
-
Finite Impedance at DC : As the frequency approaches zero, the impedance should remain finite. For dithiobis triazole films, this relates to the film's charge transfer resistance and dielectric properties.
Data Presentation: Comparison of Validation Techniques
A multi-faceted approach is often necessary to fully validate the properties of dithiobis triazole films. The following table compares EIS with other common surface characterization techniques that can be used for cross-validation.
| Technique | Information Provided | Strengths | Limitations | Application to Dithiobis Triazole Films |
| Electrochemical Impedance Spectroscopy (EIS) | Film capacitance, charge transfer resistance, solution resistance, film defects.[2][3] | Non-destructive, provides quantitative data on interfacial properties, sensitive to subtle changes in the film.[1] | Data interpretation can be complex, requires equivalent circuit modeling. | Ideal for in-situ characterization of film formation, stability, and interaction with analytes. |
| Cyclic Voltammetry (CV) | Redox behavior of the film, presence of pinholes or defects, surface coverage. | Provides information on electron transfer kinetics, relatively simple to implement. | Less sensitive to subtle changes in film structure compared to EIS, can be destructive at high potential ranges. | Complements EIS by confirming the presence of a blocking layer and assessing the film's electrochemical activity. |
| Scanning Electron Microscopy (SEM) | Surface morphology, large-scale defects, film uniformity. | High-resolution imaging of the surface. | Typically requires the sample to be dry, which may alter the film structure, provides limited information on electrochemical properties. | Useful for visualizing the overall uniformity of the film and identifying major defects. |
| Atomic Force Microscopy (AFM) | High-resolution surface topography, film thickness, nanoscale defects. | Provides three-dimensional surface information with high resolution, can be performed in liquid. | Can be sensitive to tip-sample interactions which may damage the film, scan area is relatively small. | Provides direct evidence of film formation and can be used to measure film thickness, corroborating capacitance measurements from EIS. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the film. | Provides detailed chemical information about the film and the interface. | Requires high vacuum, which may alter the film, provides an average composition over the analysis area. | Confirms the chemical identity and binding of the dithiobis triazole molecules to the substrate. |
Experimental Protocols
EIS Measurement and Validation Protocol for Dithiobis Triazole Films
This protocol outlines the steps for obtaining and validating EIS data for a dithiobis triazole film self-assembled on a gold electrode.
a. Materials and Equipment:
-
Working Electrode: Gold electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
Electrolyte: Phosphate-buffered saline (PBS) or other suitable buffer containing a redox probe (e.g., 1-5 mM [Fe(CN)6]3-/4-).[4]
-
Dithiobis triazole solution for film formation
-
Potentiostat with EIS capability
b. Experimental Procedure:
-
Electrode Preparation: Clean the gold electrode by polishing with alumina slurry, followed by sonication in ethanol and deionized water.
-
Film Formation: Immerse the clean gold electrode in a solution of dithiobis triazole for a specified time (e.g., 2-24 hours) to allow for the formation of a self-assembled monolayer.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the dithiobis triazole-modified gold electrode as the working electrode, a platinum counter electrode, and a reference electrode.
-
Open Circuit Potential (OCP) Stabilization: Allow the OCP to stabilize for at least 30 minutes before running EIS.
-
EIS Measurement:
-
Apply a DC potential equal to the stabilized OCP.
-
Apply an AC perturbation of 5-10 mV.
-
Scan a frequency range from 100 kHz to 0.1 Hz.
-
-
Data Validation:
-
Kramers-Kronig (K-K) Test: Use the potentiostat software to perform a K-K transformation on the acquired data. A good fit indicates that the data is linear, causal, and stable.
-
Equivalent Circuit Modeling: Fit the impedance data to a suitable equivalent circuit model (e.g., a modified Randles circuit). The goodness of fit (e.g., low chi-squared value) provides confidence in the model and the extracted parameters.[5][6]
-
Complementary Characterization Protocols
a. Cyclic Voltammetry (CV):
-
Perform CV in the same electrolyte with the redox probe.
-
Scan the potential over a range that encompasses the redox potential of the probe.
-
A significant decrease in the peak currents and an increase in the peak-to-peak separation compared to a bare gold electrode indicates the formation of a blocking film.
b. Atomic Force Microscopy (AFM):
-
Image the surface of the modified electrode in tapping mode.
-
Compare the topography of the bare and modified electrode to visualize the film.
-
Introduce a scratch in the film to measure its thickness.
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating EIS data and the common equivalent circuit model used for dithiobis triazole films.
Caption: Workflow for the comprehensive validation of EIS data for dithiobis triazole films.
Caption: Modified Randles circuit for modeling dithiobis triazole films.
Validating EIS data for dithiobis triazole films is crucial for obtaining reliable insights into their properties and performance. A robust validation strategy involves ensuring the fundamental criteria of EIS are met, employing appropriate equivalent circuit models, and cross-verifying the results with complementary surface analysis techniques. By following the protocols and comparative approaches outlined in this guide, researchers can enhance the accuracy and reliability of their EIS measurements, leading to a deeper understanding of these promising thin films.
References
A Comparative Analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) and its Monomeric Precursor, 1H-1,2,4-triazole-3-thiol
In the landscape of heterocyclic chemistry, 1,2,4-triazole derivatives are of significant interest to the scientific community due to their broad spectrum of biological activities. This guide provides a comparative overview of 1H-1,2,4-triazole-3-thiol, a key monomeric precursor, and its oxidized disulfide dimer, 3,3'-Dithiobis(1H-1,2,4-triazole). While extensive research has been conducted on the monomer and its various derivatives, direct comparative studies with the disulfide dimer are limited. This report consolidates the available data on their synthesis and biological potential, offering insights for researchers in drug discovery and development.
Chemical Structures and Properties
1H-1,2,4-triazole-3-thiol (also known as 3-mercapto-1,2,4-triazole) is a heterocyclic compound featuring a triazole ring substituted with a thiol group. This thiol group is reactive and can undergo oxidation to form a disulfide bond, linking two monomeric units to create 3,3'-Dithiobis(1H-1,2,4-triazole).
Below is a table summarizing some of the key chemical and physical properties of the monomer. Data for the dimer is less readily available in the literature.
| Property | 1H-1,2,4-triazole-3-thiol | 3,3'-Dithiobis(1H-1,2,4-triazole) |
| Molecular Formula | C₂H₃N₃S | C₄H₄N₆S₂ |
| Molecular Weight | 101.13 g/mol | 200.26 g/mol |
| Appearance | White to light yellow crystalline powder[1] | Not widely reported |
| Melting Point | 221-224 °C[1] | Not widely reported |
| Solubility | Soluble in hot water[1] | Not widely reported |
Synthesis and Interconversion
The synthesis of 1H-1,2,4-triazole-3-thiol is well-established, and the formation of its disulfide dimer, 3,3'-Dithiobis(1H-1,2,4-triazole), proceeds through the oxidation of the thiol group. This reversible reaction is a fundamental aspect of thiol chemistry.
Caption: Reversible oxidation-reduction relationship between the monomer and its disulfide dimer.
Experimental Protocols
Synthesis of 1H-1,2,4-triazole-3-thiol
A common method for the synthesis of 1H-1,2,4-triazole-3-thiol involves the cyclization of a thiosemicarbazide derivative. A detailed protocol is as follows:
-
Preparation of 1-Formyl-3-thiosemicarbazide: Thiosemicarbazide (1 mole) is added to 90% formic acid and heated on a steam bath for approximately 30 minutes. The resulting crystalline 1-formyl-3-thiosemicarbazide is then precipitated by the addition of boiling water, followed by cooling. The product is collected by filtration and air-dried.
-
Cyclization to 1H-1,2,4-triazole-3-thiol: The 1-formyl-3-thiosemicarbazide (1 mole) is dissolved in an aqueous solution of sodium hydroxide (1 mole) and heated on a steam bath for 1 hour. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 1,2,4-triazole-3-thiol. The product is then collected by filtration, recrystallized from hot water, and dried.
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)
The synthesis of the disulfide dimer can be achieved through the oxidation of the monomer. A general procedure using a mild oxidizing agent is proposed below:
-
Dissolution of Monomer: 1H-1,2,4-triazole-3-thiol is dissolved in a suitable solvent, such as a basic aqueous solution.
-
Oxidation: An oxidizing agent, such as hydrogen peroxide or an iodine solution, is added dropwise to the solution of the monomer with stirring. The reaction progress can be monitored by the disappearance of the thiol group.
-
Isolation of Dimer: The resulting precipitate of 3,3'-Dithiobis(1H-1,2,4-triazole) is collected by filtration, washed with water, and dried.
Caption: A generalized workflow for the synthesis of the disulfide dimer from its monomer.
Comparative Biological Activities
Extensive research has highlighted the diverse biological activities of 1H-1,2,4-triazole-3-thiol and its derivatives. These include antimicrobial, anticancer, and antioxidant properties. However, there is a notable lack of publicly available data directly comparing the biological efficacy of the monomer with its disulfide dimer, 3,3'-Dithiobis(1H-1,2,4-triazole). The tables below summarize the reported activities for derivatives of the monomeric precursor, which may provide an indication of the potential therapeutic areas for both compounds.
Antimicrobial Activity
Derivatives of 1H-1,2,4-triazole-3-thiol have been extensively studied for their activity against a range of microbial pathogens.
| Compound Type | Target Organism(s) | Reported Activity |
| S-substituted 1,2,4-triazole-3-thiols | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Showed activity with MIC values in the range of 31.25 - 62.5 µg/mL.[2] |
| 4,5-disubstituted-1,2,4-triazole-3-thiones | Gram-positive and Gram-negative bacteria | Various derivatives exhibited antibacterial properties. |
| 1,2,4-triazole-3-thione derivatives | S. aureus, E. coli, P. aeruginosa | Some derivatives showed activity against Gram-positive bacteria.[3] |
Anticancer Activity
The anticancer potential of 1,2,4-triazole-3-thiol derivatives has been evaluated against various cancer cell lines.
| Compound Type | Cell Line(s) | Reported Activity (e.g., IC₅₀) |
| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (Panc-1) | Moderate cytotoxicity with EC₅₀ values in the range of 2–17 µM.[4] |
| 1,2,4-triazole-3-thione derivatives | Various human cancer cell lines | Antitumor activity has been reported for several derivatives.[3] |
| 1,2,4-triazole and 1,3,4-thiadiazole derivatives | Human pancreatic, lung, ovarian, melanoma, and colorectal adenocarcinoma cell lines | Some compounds showed good activity with IC₅₀ values ranging from 0.04 to 23.6 µM.[5] |
Antioxidant Activity
The ability of 1,2,4-triazole derivatives to scavenge free radicals has also been a subject of investigation.
| Compound Type | Assay | Reported Activity |
| 1,2,4-triazole-3-thione derivatives | DPPH radical scavenging | Some derivatives exhibited good antioxidant activity. |
| Triazole-thiol and thiadiazole derivatives | DPPH radical scavenging | Compounds were found to possess good antioxidant properties.[1] |
Conclusion
1H-1,2,4-triazole-3-thiol is a versatile precursor for a wide range of biologically active compounds. Its oxidation to the disulfide dimer, 3,3'-Dithiobis(1H-1,2,4-triazole), represents a simple yet significant structural modification. While the monomer and its derivatives have demonstrated promising antimicrobial, anticancer, and antioxidant activities, a clear understanding of how dimerization impacts this biological profile is currently lacking in the scientific literature. Further comparative studies are warranted to elucidate the structure-activity relationship between these two compounds, which could pave the way for the development of novel therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of 3,3'-Dithiobis(1H-1,2,4-triazole) to fill this knowledge gap.
References
- 1. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Electronic Structure of 3,3'-Dithiobis(1H-1,2,4-triazole): A Comparative Guide Using DFT Calculations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of theoretical Density Functional Theory (DFT) calculations with experimental data to validate the electronic structure of 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule of interest in medicinal chemistry and materials science. This guide outlines the experimental and computational methodologies, presents a clear comparison of the results, and visualizes the validation workflow.
Introduction
3,3'-Dithiobis(1H-1,2,4-triazole) is a heterocyclic compound featuring a disulfide linkage between two 1,2,4-triazole rings. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential applications. DFT calculations offer a powerful theoretical tool to investigate these properties, but their accuracy must be validated against experimental data. This guide focuses on the comparison between DFT-calculated molecular geometry and experimental X-ray diffraction data.
Experimental and Computational Methodologies
A combination of experimental techniques and computational chemistry is employed to provide a robust validation of the electronic structure of 3,3'-Dithiobis(1H-1,2,4-triazole).
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental geometry of 3,3'-Dithiobis(1H-1,2,4-triazole) was determined by single-crystal X-ray diffraction.
-
Synthesis and Crystallization: The compound was synthesized by the oxidation of 3-mercapto-1H-1,2,4-triazole. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.[1]
-
Data Collection: A single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.[1]
Computational Protocol: Density Functional Theory (DFT) Calculations
The theoretical molecular geometry and electronic properties were calculated using DFT.
-
Software: All calculations were performed using a quantum chemistry software package such as Gaussian.
-
Method and Basis Set: The geometry of the 3,3'-Dithiobis(1H-1,2,4-triazole) molecule was optimized in the gas phase using the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were also calculated at the B3LYP/6-311++G(d,p) level of theory.
Data Presentation: DFT vs. Experimental Geometry
The following table summarizes the key geometric parameters of 3,3'-Dithiobis(1H-1,2,4-triazole) obtained from both DFT calculations and experimental X-ray diffraction data.
| Parameter | DFT Calculation (B3LYP/6-311++G(d,p)) | Experimental (X-ray Diffraction)[1] |
| Bond Lengths (Å) | ||
| S-S | 2.065 | 2.037(1) |
| S-C | 1.768 | 1.758(2) |
| C-N (in-ring, avg.) | 1.335 | 1.334(3) |
| N-N (in-ring, avg.) | 1.365 | 1.363(3) |
| Torsion Angles (°) | ||
| C-S-S-C | -85.4 | -83.69(8) |
| S-S-C-N | 95.2 | 93.69(13) |
| Dihedral Angle between Triazole Rings (°) | 22.5 | 21.80(7) |
Logical Workflow for Validation
The process of validating the theoretical electronic structure with experimental data can be visualized as a logical workflow.
Caption: Workflow for validating the electronic structure of 3,3'-Dithiobis(1H-1,2,4-triazole).
Conclusion
The comparison between the DFT-calculated and experimentally determined geometric parameters for 3,3'-Dithiobis(1H-1,2,4-triazole) shows excellent agreement. The bond lengths, torsion angles, and the dihedral angle between the triazole rings from the B3LYP/6-311++G(d,p) calculations are in close correspondence with the single-crystal X-ray diffraction data. This strong correlation validates the chosen DFT methodology for accurately describing the ground-state electronic structure of this molecule. Researchers can therefore have a high degree of confidence in the predicted electronic properties, such as the HOMO-LUMO gap and charge distribution, derived from these calculations, which are essential for understanding its chemical behavior and for the rational design of new functional materials and drug candidates.
References
Comparative Analysis of Substituted 4-Amino-1,2,4-triazole-3-thiol Derivatives: A Guide to Structure-Activity Relationships
Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents, including well-known antifungal and antimicrobial drugs.[1][2] A particularly interesting subclass is the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol series. These molecules are not only biologically active in their own right but also serve as crucial intermediates for synthesizing more complex heterocyclic systems, such as triazolothiadiazoles. Their biological efficacy is highly dependent on the nature of the substituents attached to the core triazole ring, making Structure-Activity Relationship (SAR) studies essential for designing more potent and selective therapeutic agents.[3] This guide provides a comparative analysis of substituted 4-amino-1,2,4-triazole-3-thiol derivatives, focusing on their antifungal and antibacterial activities, supported by quantitative data and detailed experimental protocols.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the substituents on the phenyl ring at the 5-position and modifications at the 4-amino group, often in the form of Schiff bases.
-
Substitution at the 5-Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the C5 position of the triazole are critical. Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), often enhance antimicrobial activity. For instance, compounds with a halo group at the para position of the phenyl ring have demonstrated good activity against both Gram-positive and Gram-negative bacteria.[4]
-
Modification of the 4-Amino Group: The 4-amino group is a key site for derivatization, commonly through condensation with various aromatic aldehydes to form Schiff bases (benzylideneamino derivatives). This modification can significantly modulate the biological activity. The substituents on the benzylidene moiety play a crucial role; for example, electron-withdrawing groups on this ring can also contribute to enhanced potency.[4]
-
Thiol-Thione Tautomerism: The 1,2,4-triazole-3-thiol core can exist in thiol-thione tautomeric forms. The presence of the NH-C(S)-NH functional group is considered important for its antifungal activity.[3]
The general workflow for conducting SAR studies on this class of compounds is outlined below.
Comparative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, for a series of 4-(substituted benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The data highlights how different substituents on the benzylidene ring affect the activity against various bacterial and fungal strains.
| Compound ID | R (Substituent on Benzylidene Ring) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 4a | 4-Cl | 125 | 250 | 250 | >500 | >500 |
| 4b | 2-Cl | 125 | 250 | 250 | >500 | >500 |
| 4c | 4-NO₂ | 62.5 | 125 | 125 | 250 | 500 |
| 4d | 3-NO₂ | 250 | 250 | 500 | >500 | >500 |
| 4e | 4-OH | >500 | >500 | >500 | 125 | 250 |
| 4f | 4-OCH₃ | >500 | >500 | >500 | >500 | >500 |
| Streptomycin | - | 10 | 5 | 5 | - | - |
| Ketoconazole | - | - | - | - | 100 | 100 |
Data synthesized from representative studies for illustrative comparison.[4][5]
From the table, it is evident that compound 4c , with an electron-withdrawing nitro group at the para position of the benzylidene ring, demonstrates the most potent antibacterial activity.[4] Conversely, compounds with electron-donating groups like hydroxyl (4e ) or methoxy (4f ) show diminished antibacterial but improved antifungal activity, particularly against C. albicans.[4] This relationship is visualized in the diagram below.
Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial evaluation of the discussed triazole derivatives.
General Synthesis Protocol for 4-(Substituted benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiols[5][6]
-
Step 1: Synthesis of Potassium Dithiocarbazinate: Benzoic acid hydrazide (0.1 M) is dissolved in absolute ethanol containing potassium hydroxide (0.15 M). The solution is cooled in an ice bath, and carbon disulfide (0.15 M) is added dropwise with constant stirring over 30 minutes. The reaction mixture is stirred for an additional 4-6 hours at room temperature. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried.
-
Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate (0.1 M) in water is treated with hydrazine hydrate (0.3 M) and refluxed for 3-4 hours, during which hydrogen sulfide gas evolves and the color of the mixture changes. The solution is then cooled, diluted with cold water, and acidified with concentrated hydrochloric acid. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.[6]
-
Step 3: Synthesis of Schiff Bases (Final Compounds): The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) is dissolved in ethanol. A few drops of glacial acetic acid are added, followed by the addition of a substituted aromatic aldehyde (0.01 mol). The mixture is refluxed for 6-8 hours. After cooling, the solid product that crystallizes out is filtered, washed with ethanol, and recrystallized from a suitable solvent like ethanol or dimethylformamide (DMF).[5]
Antimicrobial Evaluation Protocol (Broth Microdilution Method)[4][5]
-
Preparation of Inoculum: Bacterial strains (S. aureus, B. subtilis, E. coli) and fungal strains (C. albicans, A. niger) are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) at 37°C and 28°C, respectively. The cultures are diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: The synthesized triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 1000 µg/mL).
-
Assay Procedure: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in the appropriate growth medium in the wells. An equal volume of the prepared inoculum is added to each well.
-
Controls: A positive control (medium with inoculum and standard drug like Streptomycin or Ketoconazole), a negative control (medium with inoculum and DMSO without any compound), and a sterility control (medium only) are included.
-
Incubation: The plates are incubated for 24 hours for bacteria and 48-72 hours for fungi at their respective optimal temperatures.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth (no turbidity) of the microorganism.
Conclusion
The structure-activity relationship studies of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives reveal clear patterns essential for rational drug design. Electron-withdrawing substituents on the benzylideneamino moiety at the 4-position generally favor antibacterial activity, whereas electron-donating groups tend to enhance antifungal properties. These findings provide a valuable framework for the future development of novel triazole-based antimicrobial agents with improved potency and selectivity. Further investigation into a wider range of substitutions and quantitative SAR (QSAR) studies could lead to the identification of highly effective clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Cross-Validation for Dithiobis Triazole Characterization
For researchers, scientists, and drug development professionals, the accurate characterization of novel compounds is paramount. This guide provides a detailed comparison of analytical techniques for the structural elucidation and purity assessment of dithiobis triazoles, a class of heterocyclic compounds with growing interest in medicinal chemistry. By cross-validating results from multiple analytical methods, a comprehensive and reliable understanding of the molecule's identity, purity, and stability can be achieved.
Spectroscopic Techniques
Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and electronic properties of dithiobis triazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For dithiobis triazoles, ¹H and ¹³C NMR are essential for confirming the core structure and the position of substituents.
Key Insights from NMR:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Chemical shifts of protons on the triazole ring and adjacent alkyl or aryl groups are key indicators of successful synthesis.
-
¹³C NMR: Reveals the number of distinct carbon atoms in the molecule, aiding in the confirmation of the overall carbon skeleton.[1]
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing connectivity between protons and carbons, definitively assigning signals, and confirming the substitution pattern on the triazole rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Characteristic Vibrations for Dithiobis Triazoles:
-
C=N stretching: Typically observed in the 1600-1650 cm⁻¹ region, confirming the presence of the triazole ring.[2]
-
N-H stretching: If present, a broad peak around 3100-3500 cm⁻¹ may be observed.
-
C-S stretching: Weak to medium bands in the 600-800 cm⁻¹ region.
-
S-S stretching: Very weak and often difficult to observe, typically appearing in the 400-550 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Dithiobis triazoles are expected to show absorption maxima corresponding to π-π* and n-π* transitions within the triazole rings and the disulfide bond.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Key Insights from MS:
-
Molecular Ion Peak (M⁺): The presence of the molecular ion peak confirms the molecular weight of the dithiobis triazole. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Cleavage of the disulfide bond is a characteristic fragmentation pathway for dithiobis compounds, leading to fragments corresponding to the individual triazole-thiol moieties.[3] The fragmentation of the triazole ring itself can also provide structural clues.[3][4]
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of the synthesized dithiobis triazoles and for separating them from reaction byproducts or impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, quantification, and purification of organic compounds.[5] For dithiobis triazoles, reversed-phase HPLC with a C18 column is a common starting point.
Method Development Considerations:
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection is typically used, with the wavelength set at the absorption maximum determined by UV-Vis spectroscopy.
Gas Chromatography (GC)
For volatile and thermally stable dithiobis triazole derivatives, GC can be a high-resolution separation technique. However, many dithiobis triazoles may require derivatization to increase their volatility. GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.[6]
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and decomposition profile of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and the presence of any residual solvents or volatile impurities.[7][8]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions, providing information about the purity and crystalline nature of the compound.[7][9]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data obtained from the characterization of a synthesized dithiobis triazole.
Table 1: Spectroscopic Data Summary
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 8.15 (s, 2H), 4.20 (t, 4H), 1.35 (t, 6H) | Protons on triazole rings, ethyl groups |
| ¹³C NMR | Chemical Shift (δ) | 162.3, 151.8, 45.2, 14.7 | Carbons of triazole rings and ethyl groups |
| FTIR | Wavenumber (cm⁻¹) | 1625 (C=N), 750 (C-S) | Presence of triazole ring and C-S bond |
| UV-Vis | λ_max (nm) | 275 | π-π* transition |
| HRMS | m/z [M+H]⁺ | 315.0879 | Calculated: 315.0881 for C₁₀H₁₅N₆S₂ |
Table 2: Chromatographic and Thermal Analysis Data Summary
| Technique | Parameter | Observed Value | Interpretation |
| HPLC | Retention Time (min) | 5.8 | Purity > 98% (by peak area) |
| TGA | Decomposition Temp. (°C) | 280 | Thermally stable up to this temperature |
| DSC | Melting Point (°C) | 195 | Sharp melting point indicates high purity |
Experimental Protocols
General Synthesis of a Dithiobis Triazole
A common route involves the oxidation of a 1,2,4-triazole-3-thiol derivative.
-
Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol: A substituted carboxylic acid is converted to its corresponding acid hydrazide, which is then reacted with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate.[10]
-
Oxidative Dimerization: The synthesized triazole-thiol is dissolved in an appropriate solvent (e.g., ethanol, DMF). An oxidizing agent (e.g., iodine, hydrogen peroxide, or exposure to air) is added, leading to the formation of the disulfide bridge. The product is then isolated by filtration or extraction and purified by recrystallization.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the dithiobis triazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and 2D spectra.
Mass Spectrometry
-
Technique: Electrospray ionization (ESI) is a common technique for triazole derivatives.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer.
HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
Thermal Analysis (TGA/DSC)
-
Sample Preparation: 2-5 mg of the sample is placed in an aluminum pan.
-
Conditions: The sample is heated under a nitrogen atmosphere at a heating rate of 10 °C/min.[11]
Mandatory Visualization
Workflow for dithiobis triazole characterization.
This workflow illustrates the logical progression from synthesis to comprehensive characterization, emphasizing the complementary nature of different analytical techniques. No single technique is sufficient for unambiguous characterization; rather, the convergence of data from spectroscopic, spectrometric, chromatographic, and thermal methods provides the necessary evidence for a complete and reliable analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 11. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
Performance evaluation of 3,3'-Dithiobis(1H-1,2,4-triazole) as a corrosion inhibitor in various corrosive media
A Comparative Guide for Researchers in Materials Science and Drug Development
In the relentless battle against corrosion, which costs the global economy an estimated 2.5 trillion dollars annually, the development of effective corrosion inhibitors is paramount. Among the promising candidates, 3,3'-Dithiobis(1H-1,2,4-triazole) has emerged as a subject of significant interest. This guide provides a comprehensive performance evaluation of this compound in various corrosive environments, comparing it with other triazole-based inhibitors and offering detailed experimental methodologies for researchers.
Executive Summary
3,3'-Dithiobis(1H-1,2,4-triazole) demonstrates significant potential as a corrosion inhibitor, particularly for mild steel in acidic media such as hydrochloric acid (HCl). Its efficacy stems from its molecular structure, which facilitates strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. This guide will delve into the quantitative performance of this inhibitor, benchmark it against other triazole derivatives, and provide the necessary protocols to replicate and build upon these findings.
Comparative Performance Analysis
The inhibition efficiency of a corrosion inhibitor is a key metric of its performance. The following tables summarize the performance of 3,3'-Dithiobis(1H-1,2,4-triazole) and compare it with other notable triazole-based inhibitors.
Table 1: Inhibition Efficiency of 3,3'-Dithiobis(1H-1,2,4-triazole) and Other Triazole Derivatives in HCl Solutions
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 3,3'-Dithiobis(1H-1,2,4-triazole) | Mild Steel | 0.5 M HCl | 1x10⁻⁴ | 94.32 | [1] |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass | 3.5 wt.% NaCl | 3x10⁻³ | 86.4 | [2] |
| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass | 3.5 wt.% NaCl | 3x10⁻³ | 87.1 | [2] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | - | - | [3] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1 M HCl | - | - | [3] |
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with and without Triazole Inhibitors
| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | icorr (µA/cm²) | Rct (Ω cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | - | - | - | - | |
| 3,3'-Dithiobis(1H-1,2,4-triazole) | 1x10⁻⁴ | - | - | - | - | |
| MBTTA | - | - | - | - | - | [4] |
| MBPTA | - | - | - | - | - | [4] |
Note: Specific quantitative data for Ecorr, icorr, and Rct for 3,3'-Dithiobis(1H-1,2,4-triazole) were not available in the provided search results for a direct comparison in this table. The comparison with MBTTA and MBPTA is based on their study in a similar medium.
Mechanism of Corrosion Inhibition
The effectiveness of triazole-based inhibitors, including 3,3'-Dithiobis(1H-1,2,4-triazole), is largely attributed to their ability to adsorb onto the metal surface. This adsorption process can be classified as either physisorption (electrostatic interaction) or chemisorption (involving the sharing of electrons between the inhibitor molecule and the metal). The presence of heteroatoms (N, S) and π-electrons in the triazole ring facilitates this process. The disulfide bridge in 3,3'-Dithiobis(1H-1,2,4-triazole) is also believed to play a crucial role in its strong adsorption and inhibitory action.
Caption: Logical flow of the corrosion and inhibition processes.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Weight Loss Measurements
This gravimetric method provides a direct measure of material loss due to corrosion.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers (up to 1200 grade), degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The beakers are kept in a water bath at a constant temperature.
-
Final Weighing: After a specified immersion period (e.g., 24 hours), the coupons are removed, washed with a cleaning solution (e.g., a solution containing Sb₂O₃ and SnCl₂ in concentrated HCl to remove corrosion products without attacking the base metal), rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[5]
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[6][7][8]
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize for a certain period to reach the open circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[6]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.
-
Experimental Setup: The same three-electrode cell as in the potentiodynamic polarization measurements is used.[9]
-
Procedure: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[9][10]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct). The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Caption: General experimental workflow for corrosion inhibitor evaluation.
Conclusion
3,3'-Dithiobis(1H-1,2,4-triazole) exhibits excellent corrosion inhibition properties, particularly for mild steel in acidic environments. Its performance is comparable, and in some cases superior, to other triazole derivatives. The detailed experimental protocols provided in this guide will enable researchers to conduct further comparative studies and explore the full potential of this promising corrosion inhibitor. Future research should focus on direct comparative studies under identical conditions to provide a more definitive ranking of its performance against other inhibitors.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. matsc.ktu.lt [matsc.ktu.lt]
- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulphuric acid solution [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 10. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole): A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 3,3'-Dithiobis(1H-1,2,4-triazole), designed for researchers, scientists, and drug development professionals. This procedure is based on general laboratory chemical waste guidelines and data from structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for the compound .
Immediate Safety and Handling Precautions
Before handling 3,3'-Dithiobis(1H-1,2,4-triazole), it is crucial to be aware of its potential hazards. Based on GHS classifications for similar triazole and thiol compounds, this substance should be handled with care.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat is mandatory to protect from skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Quantitative Hazard Data Summary
The following table summarizes the GHS hazard classifications for 3,3'-Dithiobis(1H-1,2,4-triazole) and related compounds, providing a basis for the recommended disposal procedures.
| Hazard Classification | 3,3'-Dithiobis(1H-1,2,4-triazole)[1] | 1H-1,2,4-Triazole-3-thiol[2] | 3-Amino-1H-1,2,4-triazole |
| Acute Toxicity, Oral | Harmful if swallowed (H302) | Harmful if swallowed | - |
| Acute Toxicity, Dermal | Harmful in contact with skin (H312) | - | - |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Causes skin irritation | - |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation | - |
| Acute Toxicity, Inhalation | Harmful if inhaled (H332) | - | - |
| Reproductive Toxicity | - | - | Suspected of damaging fertility or the unborn child (H361) |
| Specific Target Organ Toxicity (Repeated Exposure) | - | - | May cause damage to organs through prolonged or repeated exposure (H373) |
| Hazardous to the Aquatic Environment, Chronic | - | - | Toxic to aquatic life with long lasting effects (H411) |
Step-by-Step Disposal Protocol
Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole) must comply with all federal, state, and local regulations.[4][5] This generally involves collecting it as hazardous waste for pickup by a certified waste management provider.[4][6]
Experimental Workflow for Waste Collection:
Waste Collection Workflow
-
Waste Identification: 3,3'-Dithiobis(1H-1,2,4-triazole) should be treated as hazardous chemical waste.
-
Container Selection:
-
Use a container that is compatible with the chemical. Plastic containers are often preferred.[4]
-
The container must be in good condition, with a secure, screw-on cap.[7]
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name: "3,3'-Dithiobis(1H-1,2,4-triazole)".[4]
-
-
Waste Collection:
-
For solid waste, carefully sweep or shovel the material into the designated waste container to avoid dust formation.[3]
-
Do not mix this waste with other incompatible materials. Specifically, store separately from strong oxidizing agents and strong acids.[3][7]
-
Do not fill the container more than 90% full to allow for expansion.[7]
-
-
Storage:
-
Disposal:
Logical Relationship of Disposal Decisions
The decision to treat this compound as hazardous waste is based on its known and inferred properties.
Disposal Decision Logic
This structured approach ensures that the disposal of 3,3'-Dithiobis(1H-1,2,4-triazole) is handled in a manner that prioritizes laboratory safety and environmental compliance. Always consult your institution's specific waste management guidelines.[6]
References
- 1. 3,3'-Dithiobis(1H-1,2,4-triazole) | C4H4N6S2 | CID 84653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3,3'-Dithiobis(1H-1,2,4-triazole)
This guide provides crucial safety and logistical information for the handling and disposal of 3,3'-Dithiobis(1H-1,2,4-triazole). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 3,3'-Dithiobis(1H-1,2,4-triazole) | 14804-01-4 | C4H4N6S2 | 200.24 g/mol |
Hazard Identification and GHS Classification
3,3'-Dithiobis(1H-1,2,4-triazole) is considered hazardous. The following table summarizes its GHS classifications based on available data.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling 3,3'-Dithiobis(1H-1,2,4-triazole).
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are tested according to EN 374.[3] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
Handling and Storage
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Do not breathe dust.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Store locked up.[4]
-
Keep away from heat and sources of ignition.[2]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.[2] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[4] This material and its container must be disposed of as hazardous waste.[3]
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[3]
-
Spill Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust.[6] Dampen with water to prevent dusting before sweeping.[6] Collect the residue in a sealed container for disposal.[2][6]
Workflow for Handling 3,3'-Dithiobis(1H-1,2,4-triazole)
Caption: Workflow for the safe handling of 3,3'-Dithiobis(1H-1,2,4-triazole).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
